1-(Naphthalen-1-yl)-1H-tetrazol-5-amine
Description
Naphthalene (B1677914) Moiety in Advanced Chemical Architectures
Naphthalene (C₁₀H₈) is the simplest polycyclic aromatic hydrocarbon, consisting of two fused benzene (B151609) rings. wikipedia.org This planar, aromatic system is a fundamental building block in organic chemistry, and its derivatives are crucial in the development of advanced molecular structures. nih.gov
The structure of naphthalene provides a rigid, planar scaffold with a delocalized π-electron system, which dictates its physical and chemical properties. vedantu.com Unlike benzene, the carbon-carbon bonds in naphthalene are not of equal length, which influences its reactivity. wikipedia.org
The key contributions of the naphthalene moiety include:
Extended π-Conjugation : The fused ring system creates a large, electron-rich surface that can participate in π-π stacking interactions, which are crucial for the self-assembly of molecules in materials science and for binding to biological targets. researchgate.netmdpi.com
Optical and Electronic Properties : Naphthalene derivatives often exhibit unique photophysical properties, such as fluorescence. These properties make them valuable components in the design of organic semiconductors, organic light-emitting diodes (OLEDs), and fluorescent probes. oled-intermediates.comrsc.org
Quantum computational studies using methods like Density Functional Theory (DFT) have been employed to investigate the electronic characteristics of naphthalene, including its frontier molecular orbitals (HOMO-LUMO) and electronic band gap, which are essential for predicting its behavior in electronic devices. ssrn.com
Table 2: Key Properties of the Naphthalene Moiety
| Property | Description | Relevance to Molecular Functionality |
| Structure | Planar, fused two-ring aromatic system. wikipedia.org | Provides a rigid scaffold for building complex molecules; facilitates π-π stacking. researchgate.net |
| Formula | C₁₀H₈ | A versatile hydrocarbon building block. rsc.org |
| Molar Mass | 128.174 g·mol⁻¹ | Contributes to the overall size and mass of derivative compounds. vedantu.com |
| Electronic Nature | Electron-rich, delocalized π-system. vedantu.com | Underpins its use in organic electronics and its ability to interact with other molecules. rsc.org |
| Reactivity | Undergoes electrophilic substitution more readily than benzene. vedantu.com | Allows for straightforward chemical modification to synthesize a wide range of derivatives. nih.gov |
Naphthalene and its derivatives are versatile platforms in synthetic chemistry and materials science. nih.govnih.gov They serve as readily available starting materials for a vast array of more complex molecules. rsc.org
Organic Synthesis : The development of regioselective synthesis methods for polysubstituted naphthalenes is an active area of research due to their importance as building blocks. nih.govresearchgate.net Naphthalene is the primary precursor for the industrial production of phthalic anhydride, which is used to make polymers, resins, and dyes. wikipedia.org
Materials Science : The favorable optical and electronic properties of naphthalene derivatives make them suitable for constructing organic electronic devices. oled-intermediates.com They have been incorporated into organic field-effect transistors (OFETs) and are studied for their charge transport properties. rsc.orgtandfonline.com
Medicinal Chemistry : The naphthalene scaffold is present in numerous FDA-approved drugs with a wide range of therapeutic applications, including anticancer, antimicrobial, and anti-inflammatory agents. nih.gov Examples include the nonsteroidal anti-inflammatory drug Naproxen and the beta-blocker Propranolol. wikipedia.orgnih.gov
Rationale for Academic Research on 1-(Naphthalen-1-yl)-1H-tetrazol-5-amine
The academic interest in a hybrid molecule such as this compound stems from the potential to create a novel chemical entity that synergistically combines the advantageous properties of both the tetrazole and naphthalene systems. While specific research on this exact isomer is not extensively documented, the rationale for its investigation can be constructed from the well-established attributes of its components.
The core motivation for synthesizing and studying this compound would be to explore its potential in fields like medicinal chemistry and materials science.
Medicinal Chemistry : By linking the naphthalene scaffold, known to be a "privileged structure" in many bioactive compounds, with a 5-aminotetrazole (B145819) group, a potent bioisostere, researchers can design new drug candidates. The naphthalene part could serve as a hydrophobic anchor to interact with a receptor pocket, while the aminotetrazole moiety could form critical hydrogen bonds or act as a carboxylic acid mimic to engage with the active site of an enzyme or receptor. The combination could lead to new compounds with unique pharmacological profiles.
Materials Science : The fusion of an electron-rich naphthalene system with the nitrogen-rich, electron-accepting potential of the tetrazole ring could result in a molecule with interesting donor-acceptor properties. Such molecules are candidates for organic semiconductors or components in optoelectronic devices. The planarity of both ring systems would encourage molecular packing and π-stacking, which are crucial for efficient charge transport in organic materials.
Coordination Chemistry and Ligand Design : The presence of multiple nitrogen atoms in the aminotetrazole ring makes it an excellent candidate for a ligand in coordination chemistry. The attached naphthalene group could be used to tune the steric and electronic properties of the resulting metal complexes, potentially leading to new catalysts or functional materials.
In essence, the study of this compound provides a platform to investigate the interplay between two of the most versatile and functionally significant scaffolds in modern organic chemistry. The research would aim to synthesize this molecule, characterize its structural, electronic, and photophysical properties, and evaluate its potential for practical applications.
Synergistic Research Potential of Naphthalene-Tetrazole Hybrid Structures
The hybridization of distinct molecular scaffolds is a well-established strategy in medicinal chemistry to develop novel compounds with enhanced efficacy, improved pharmacokinetic profiles, or unique mechanisms of action. nih.gov The combination of a naphthalene ring with a 5-aminotetrazole core in this compound creates a hybrid structure with significant synergistic potential.
The naphthalene moiety is a common feature in many biologically active compounds, contributing to their affinity for various biological targets. nih.gov Its planar structure and lipophilicity can facilitate membrane permeability and interactions with hydrophobic pockets in proteins. When combined with the tetrazole ring, several synergistic effects can be anticipated. The tetrazole group, being a bioisosteric replacement for carboxylic acids, can improve metabolic stability and oral bioavailability. mdpi.com This combination can lead to the development of novel therapeutic agents. For instance, naphthalene bis-sulfonamides incorporating a tetrazole group have been investigated as potent inhibitors of the Keap1-Nrf2 protein-protein interaction, which is relevant in cytoprotective responses. chemrxiv.org
The fusion of these two moieties can also yield compounds with applications beyond medicine. The high nitrogen content of the tetrazole ring is a key feature in the design of high-energy density materials (HEDMs). mdpi.com The introduction of the bulky, carbon-rich naphthalene group can modulate properties such as density, thermal stability, and sensitivity, creating a balance between energetic performance and material stability.
| Component Moiety | Key Property | Synergistic Contribution | Potential Application Area | Reference |
|---|---|---|---|---|
| Naphthalene | Lipophilicity, Planarity, Aromaticity | Enhances binding to hydrophobic targets, potential for π-π stacking interactions, improves membrane permeability. | Medicinal Chemistry (e.g., enzyme inhibitors, receptor antagonists) | nih.govchemrxiv.org |
| 5-Aminotetrazole | Carboxylic Acid Bioisostere, High Nitrogen Content, Coordination Sites | Improves metabolic stability and pharmacokinetic properties. Modulates density and energetic performance. Acts as a ligand for metal coordination. | Medicinal Chemistry, Materials Science (HEDMs), Coordination Chemistry | mdpi.commdpi.comwikipedia.org |
| Hybrid Molecule | Combined Physicochemical Properties | Creates novel scaffolds with unique structure-activity relationships for developing multi-target drugs or advanced materials. | Drug Discovery, Materials Science | nih.govresearchgate.net |
Emerging Research Trajectories for N-Substituted Aminotetrazoles
N-substituted aminotetrazoles, the class to which this compound belongs, are versatile compounds with several active and emerging areas of research. Their utility stems from the tunable properties afforded by substitution on the tetrazole ring nitrogen.
Medicinal Chemistry: A primary research trajectory for N-substituted aminotetrazoles is in drug discovery. acs.org These compounds are explored for a wide range of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory effects. vnu.edu.uardd.edu.iq The N-aryl substitution, as seen in the subject compound, is a common strategy to create molecules that can interact with specific biological targets. vnu.edu.uanih.gov For example, various N-aryl tetrazole derivatives have been synthesized and evaluated for their potential as anticancer agents, showing activity against several malignant cell lines. vnu.edu.ua The tetrazole core is recognized as a "privileged scaffold" because it appears in numerous marketed drugs and bioactive compounds. nih.gov
Materials Science: The high nitrogen content (80% by mass for the parent 5-aminotetrazole) and positive heats of formation make these compounds attractive for the development of High-Energy Density Materials (HEDMs), such as gas generants for airbags and propellants. mdpi.comwikipedia.org Research focuses on synthesizing N-substituted derivatives to enhance properties like density, thermal stability, and detonation performance while maintaining low sensitivity to impact and friction. mdpi.comnih.gov Functionalization of the amino group or the ring nitrogens allows for fine-tuning of these energetic properties. mdpi.com
Coordination Chemistry: The multiple nitrogen atoms in the 5-aminotetrazole ring serve as excellent coordination sites for metal ions. wikipedia.org N-substituted aminotetrazoles are investigated as ligands for the synthesis of novel coordination complexes. These complexes can exhibit interesting magnetic, optical, or catalytic properties. The substituent on the nitrogen atom can influence the electronic properties of the ligand and the geometry of the resulting metal complex, opening avenues for the design of functional materials. wikipedia.orguc.pt
| Research Area | Objective | Key Findings / Examples | Reference |
|---|---|---|---|
| Medicinal Chemistry | Development of novel therapeutic agents. | N-aryl-2-(5-aryltetrazol-2-yl)acetamides have shown moderate anticancer activity. N-substituted tetrazoles are investigated as antimicrobial and anti-inflammatory agents. | vnu.edu.uardd.edu.iq |
| Materials Science (HEDMs) | Synthesis of advanced energetic materials with high performance and improved stability. | N-functionalization can improve density and detonation properties. Compound DMPT-1, an N-substituted aminotetrazole derivative, shows high crystal density (1.806 g/cm³) and excellent detonation velocity (8610 m/s). | mdpi.comnih.gov |
| Coordination Chemistry | Creation of novel metal-organic frameworks and coordination complexes with specific functions. | 5-Aminotetrazole acts as a ligand, forming coordination complexes such as [CoCl2(aminotetrazole)4]. N-substitution can modulate the electronic and steric properties of the ligand. | wikipedia.orguc.pt |
| Synthetic Methodology | Developing efficient and safe synthetic routes. | Methods include reactions of cyanogen (B1215507) azide (B81097) with primary amines and three-component reactions promoted by bismuth nitrate (B79036). | organic-chemistry.orgacs.org |
Structure
3D Structure
Properties
CAS No. |
238432-83-2 |
|---|---|
Molecular Formula |
C11H9N5 |
Molecular Weight |
211.22 g/mol |
IUPAC Name |
1-naphthalen-1-yltetrazol-5-amine |
InChI |
InChI=1S/C11H9N5/c12-11-13-14-15-16(11)10-7-3-5-8-4-1-2-6-9(8)10/h1-7H,(H2,12,13,15) |
InChI Key |
CAMZCCDMGNIZTA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2N3C(=NN=N3)N |
Origin of Product |
United States |
Synthetic Methodologies and Strategies for 1 Naphthalen 1 Yl 1h Tetrazol 5 Amine and Its Analogs
Historical and Modern Approaches to 1,5-Disubstituted Tetrazole Synthesis
The synthesis of tetrazole derivatives has a history stretching back over a century. beilstein-journals.org Initial methods often involved hazardous reagents like hydrazoic acid. thieme-connect.com Modern approaches focus on improving safety, efficiency, yield, and substrate scope, often through the use of catalysts and multicomponent reactions. The primary synthetic backbone for 5-substituted-1H-tetrazoles is the [3+2] cycloaddition between a nitrile and an azide (B81097) source. thieme-connect.com For 1,5-disubstituted tetrazoles, strategies often involve multicomponent reactions like the Ugi-azide process or the cyclization of pre-formed intermediates such as imidoyl azides. scielo.org.mx
The Huisgen 1,3-dipolar cycloaddition is the cornerstone of tetrazole synthesis. This reaction involves the formal [3+2] cycloaddition of a 1,3-dipole (an azide) with a dipolarophile (a nitrile or isocyanide). thieme-connect.com The concerted, pericyclic reaction leads to the formation of the stable five-membered tetrazole ring. While the thermal reaction between an organic azide and a nitrile is possible, it often requires harsh conditions and is limited to nitriles activated by electron-withdrawing groups. researchgate.net
The more synthetically useful variant involves the reaction of various nitriles with azide salts, such as sodium azide. gatech.edu This reaction typically requires high temperatures (100-150 °C) and a proton source to generate hydrazoic acid in situ. gatech.edu Density functional theory (DFT) calculations suggest that the mechanism can vary, proceeding either through a concerted cycloaddition or a stepwise nucleophilic attack of the azide on the nitrile, followed by cyclization. semanticscholar.org The activation barrier for this reaction is significantly influenced by the electronic nature of the nitrile's substituent. semanticscholar.org
The synthesis of 5-aminotetrazole (B145819) and its N-substituted derivatives has been a particular focus due to their utility as building blocks and their presence in energetic materials and pharmaceuticals. nih.govnih.gov Historically, 5-aminotetrazole was prepared by the diazotization of aminoguanidine (B1677879) or the reaction of cyanamide (B42294) with hydrazoic acid. thieme-connect.comgoogle.com
Modern syntheses have evolved to offer safer and more versatile routes. A prevalent strategy for creating N-substituted 5-aminotetrazoles involves the desulfurization of substituted thioureas in the presence of an azide source, promoted by thiophilic reagents like mercury(II) chloride or iodine. acs.org Another key method is the reaction of substituted cyanamides with sodium azide in the presence of an acid. This approach allows for the regioselective synthesis of 1-aryl-5-aminotetrazoles. For instance, reacting secondary arylcyanamides with sodium azide in glacial acetic acid can produce mixtures of 5-arylamino-1H-tetrazoles and 5-amino-1-aryl-1H-tetrazoles, which can be separated. tubitak.gov.tr Three-component reactions involving an isothiocyanate, an amine, and sodium azide, often promoted by metal salts like bismuth nitrate (B79036), have also emerged as powerful tools for generating diverse 1-substituted 5-aminotetrazoles. acs.orgnih.gov
Table 1: Comparison of Classical vs. Modern Synthetic Approaches for 5-Aminotetrazoles
| Feature | Classical Methods (e.g., Thiele's Method) | Modern Methods (e.g., from Cyanamides, MCRs) |
| Starting Materials | Aminoguanidine, Cyanamide | Substituted Cyanamides, Isothiocyanates, Amines |
| Key Reagents | Nitrous Acid, Hydrazoic Acid | Sodium Azide, Metal Salt Promoters (e.g., Bi(NO₃)₃) |
| Safety Concerns | Use of explosive/toxic hydrazoic acid | Generally safer azide sources and promoters |
| Versatility | Limited to parent 5-aminotetrazole or simple derivatives | High versatility for diverse N-substitutions |
| Reaction Type | Diazotization/Cyclization | [3+2] Cycloaddition, Multicomponent Reactions |
| Typical Conditions | Strong mineral acids | Milder conditions, sometimes microwave-assisted |
Direct Synthetic Routes to 1-(Naphthalen-1-yl)-1H-tetrazol-5-amine
A robust and widely used one-pot method for synthesizing 1-substituted-1H-tetrazoles involves the reaction of a primary amine, triethyl orthoformate, and sodium azide. nih.govfigshare.com Applying this to the target compound, 1-naphthalenamine would react with triethyl orthoformate, likely activated by a catalyst, to form an intermediate amide acetal. researchgate.net Subsequent nucleophilic attack by the azide anion, followed by intramolecular cyclization and elimination of ethanol (B145695), would yield the 1-(naphthalen-1-yl)-1H-tetrazole ring system. researchgate.nettandfonline.com While this method directly produces a 1-substituted tetrazole, achieving the 5-amino substitution would require a different strategy, such as starting from a cyanamide.
A more direct route to the 5-amino functionality starts with the corresponding arylcyanamide. The required N-phenyl-N'-(naphthalen-1-yl)cyanamide intermediate could be treated with sodium azide and an acid source, such as glacial acetic acid, to induce cyclization. tubitak.gov.tr This reaction often yields a mixture of regioisomers, and the desired this compound would need to be separated from the 5-(naphthalen-1-ylamino)-1H-tetrazole byproduct. tubitak.gov.tr The regioselectivity is influenced by the electronic and steric properties of the substituents. tubitak.gov.tr
Multicomponent reactions, particularly the Ugi-azide reaction, provide a powerful pathway to 1,5-disubstituted tetrazoles. scielo.org.mxmdpi.com In this process, an amine, an aldehyde, an isocyanide, and an azide source (typically trimethylsilyl (B98337) azide, which generates hydrazoic acid in situ) combine in a one-pot reaction. scielo.org.mx The mechanism involves the formation of an iminium ion, which is trapped by the isocyanide and then the azide anion, followed by a spontaneous 1,5-electrocyclization to form the tetrazole ring. scielo.org.mx To synthesize an analog of the target compound, one could use 1-naphthalenamine, an aldehyde, an isocyanide, and trimethylsilyl azide.
While gold catalysis is not typically required for the Ugi-azide reaction itself, it has been employed in post-Ugi cyclization steps to build more complex fused systems. beilstein-journals.orgnih.gov For instance, if the aldehyde or isocyanide component in an Ugi-azide reaction contains an alkyne, the resulting tetrazole can undergo a subsequent gold-catalyzed intramolecular cyclization. beilstein-journals.orgnih.gov This highlights the utility of combining multicomponent reactions with advanced catalysis to rapidly build molecular complexity.
Advanced Catalytic Systems in Tetrazole Synthesis
To overcome the limitations of traditional tetrazole syntheses, such as high temperatures and the use of hazardous reagents, significant research has been directed toward developing advanced catalytic systems. rsc.org Nanocatalysts, in particular, have gained prominence due to their high surface-area-to-volume ratio, which enhances catalytic activity, and their potential for recovery and reusability. aip.orgnih.gov
These catalysts are frequently employed in the [3+2] cycloaddition of nitriles and sodium azide. aip.org Various nanocatalysts have proven effective, including:
Magnetic Nanoparticles: Iron oxide (Fe₃O₄) nanoparticles functionalized with organic ligands or metal complexes (e.g., Cu, Ni, Zn, Pd) are highly attractive due to their easy separation from the reaction mixture using an external magnet. nih.govamerigoscientific.com Examples include Fe₃O₄@tryptophan@Ni and Fe₃O₄-adenine-Zn catalysts. nih.govamerigoscientific.com
Metal-Organic Frameworks (MOFs): MOFs functionalized with metal ions, such as Cu(II), serve as efficient and recyclable heterogeneous catalysts. amerigoscientific.com
Silica- and Boehmite-Based Catalysts: Materials like nano-silica melamine (B1676169) trisulfonic acid and boehmite (γ-AlOOH) nanoparticles provide robust, solid supports for catalytic species. amerigoscientific.com
Metal Nanoparticles: Nanoparticles of zinc oxide (ZnO), copper, nickel(II) oxide, and nickel zirconium phosphate (B84403) have all been successfully used to catalyze tetrazole formation, often allowing for shorter reaction times and higher yields. tandfonline.comaip.orgamerigoscientific.com
The plausible mechanism for many of these metal-based catalysts involves the coordination of the metal center to the nitrogen atoms of both the azide and the nitrile. tandfonline.comaip.org This coordination activates the substrates and facilitates the subsequent cyclization step to form the tetrazole ring. tandfonline.comaip.org
Table 2: Examples of Nanocatalysts in 5-Substituted-1H-Tetrazole Synthesis
| Catalyst | Reactants | Solvent | Temperature (°C) | Key Advantages |
| Nickel Zirconium Phosphate | Nitriles, NaN₃ | DMSO | 120 | Reusable via centrifugation. aip.org |
| Cu-MCM-41 | Nitriles, NaN₃ | DMF | 120 | Reusable up to 3 times. aip.org |
| Fe₃O₄@tryptophan@Ni | Nitriles, NaN₃ | - | - | Magnetic, easily separable. amerigoscientific.com |
| ZnO Nanocrystalline | Nitriles, NaN₃ | - | 120-130 | Excellent recyclability. amerigoscientific.com |
| ZnS Nanoparticles | Primary Amines, TEOF, NaN₃ | Solvent-free (MW) | - | Non-acidic, recyclable catalyst. figshare.com |
Nanomaterial-Catalyzed Syntheses of Tetrazole Derivatives
The use of nanomaterials as catalysts has revolutionized the synthesis of tetrazole derivatives by offering high efficiency, selectivity, and recyclability. amerigoscientific.comresearchgate.net These catalysts provide a large surface-area-to-volume ratio, leading to enhanced catalytic activity. rsc.org Various nanomaterials, including magnetic nanoparticles, boehmite, and metal-organic frameworks (MOFs), have been successfully employed. amerigoscientific.comnih.gov
Magnetic nanocatalysts, particularly those based on iron oxide (Fe₃O₄), have gained significant attention due to their easy separation from the reaction mixture using an external magnet, which simplifies the workup procedure and allows for catalyst reuse. amerigoscientific.comnih.gov For instance, Fe₃O₄ nanoparticles functionalized with organic ligands or metal complexes have demonstrated excellent performance in synthesizing 5-substituted-1H-tetrazoles. amerigoscientific.comnih.gov Examples include:
Fe₃O₄@tryptophan@Ni : This nanocatalyst has been used for the synthesis of tetrazole derivatives with excellent yields in as little as 20 minutes. It can be reused up to seven times without significant loss of activity or metal leaching. nih.gov
Fe₃O₄@SiO₂-APTES-TFA : This catalyst effectively produces 5-substituted-1H-tetrazoles from various nitriles and sodium azide in ethanol at 80 °C, with the benefit of easy magnetic recovery and reusability. nih.gov
Cu(II)-immobilized on Fe₃O₄@SiO₂@L-histidine : This catalyst has been used for the cycloaddition reaction of nitriles with sodium azide, yielding 5-substituted 1H-tetrazoles in high yields (70–98%). thieme-connect.com
Other notable nanomaterials in tetrazole synthesis include:
Boehmite (γ-AlOOH) : Nanoscale boehmite, with its abundant surface hydroxyl groups, shows enhanced catalytic activity. amerigoscientific.com Cobalt-modified boehmite nanoparticles have been used as a stable and recoverable catalyst for tetrazole formation. rsc.org
Zinc Oxide (ZnO) Nanoparticles : Known for their Lewis acidic surface sites, ZnO nanoparticles effectively catalyze the [3+2] cycloaddition for synthesizing 5-substituted-1H-tetrazoles with high yields and excellent recyclability. amerigoscientific.com
Copper-Based Nanocatalysts : Copper-immobilized heterogeneous nanocatalysts are widely used. For example, Cu(II) supported on magnetic porous nanospheres has been employed for the one-pot synthesis of 1- and 5-substituted 1H-tetrazoles. researchgate.net
The table below summarizes the performance of various nanocatalysts in the synthesis of 5-substituted-1H-tetrazoles, a core structure related to the target compound.
| Catalyst | Reactants | Solvent | Temperature (°C) | Time | Yield (%) | Ref |
| Fe₃O₄@tryptophan@Ni | Nitriles, NaN₃ | - | - | 20 min | Excellent | nih.gov |
| Fe₃O₄@SiO₂-APTES-TFA | Nitriles, NaN₃ | EtOH | 80 | 4 h | Excellent | nih.gov |
| ZnO Nanocrystalline | Nitriles, NaN₃ | - | 120-130 | - | 69-82 | amerigoscientific.com |
| Pt NPs@VC | Nitriles, NaN₃ | DMF | 90 | 0.5-5 h | 87-98 | thieme-connect.com |
| SnCl₂-nano-SiO₂ | Nitriles, NaN₃ | DMF | - | - | 82-98 | thieme-connect.com |
Microwave-Assisted and Solvent-Free Methodologies for Enhanced Efficiency
Microwave irradiation has emerged as a powerful tool in organic synthesis, offering significant advantages over conventional heating methods. beilstein-journals.org These benefits include dramatically reduced reaction times, higher yields, and often, cleaner reactions with fewer side products. beilstein-journals.orgbeilstein-archives.org When combined with solvent-free conditions, these methodologies align with the principles of green chemistry by minimizing waste and energy consumption. aip.orgresearchgate.net
In tetrazole synthesis, microwave assistance has been successfully applied to various reaction types. For example, a one-pot, three-component reaction of cyanamide, aromatic aldehydes, and 5-aminotetrazole in pyridine (B92270) under controlled microwave heating provides N²-(tetrazol-5-yl)-6-aryl-5,6-dihydro-1,3,5-triazine-2,4-diamines in high yields. beilstein-journals.orgnih.gov This method highlights the efficiency of microwave heating in constructing complex heterocyclic systems. beilstein-journals.org
Solvent-free, or "neat," reaction conditions also contribute to enhanced efficiency and sustainability. The multicomponent reaction of Baylis-Hillman acetates, trimethylsilyl azide, and arylnitriles to produce 1,5-disubstituted tetrazoles can be performed under solvent-free conditions, offering excellent yields and a simple operational procedure. researchgate.net Similarly, the synthesis of 1-substituted-1H-tetrazole analogues has been achieved using a solvent-free protocol promoted by SiO₂-H₃BO₃, minimizing chemical waste. researchgate.net
The combination of microwave heating and solvent-free conditions is particularly effective. The [2+3] cycloaddition of thiourea (B124793) and sodium azide, catalyzed by a Cu(I) salt, proceeds rapidly under microwave irradiation without a solvent to yield 5-amino-1H-tetrazole derivatives. aip.org This approach is notable for its use of a low-cost, non-toxic catalyst and its simple workup. aip.org
| Reaction Type | Reactants | Conditions | Time | Yield (%) | Ref |
| Three-component | Cyanamide, Aldehydes, 5-Aminotetrazole | Pyridine, Microwave, 120°C | 12 min | High | beilstein-journals.orgnih.gov |
| Three-component | Baylis-Hillman acetate, TMS azide, Arylnitrile | Solvent-free, SiO₂-H₃BO₃, 90°C | - | Excellent | researchgate.net |
| [2+3] Cycloaddition | Thiourea, NaN₃ | Solvent-free, Cu(I) salt, Microwave | - | High | aip.org |
Multicomponent Reaction (MCR) Strategies for Tetrazole Scaffolds
Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product containing substantial portions of all starting materials, are highly valued for their efficiency, atom economy, and ability to generate molecular complexity in a single step. nih.gov MCRs offer a convergent approach to complex scaffolds like tetrazoles, making them a cornerstone of modern synthetic and medicinal chemistry. acs.orgnih.gov
The Ugi four-component reaction (Ugi-4CR) is a prominent example of an isocyanide-based MCR. A well-established variation, the Ugi-tetrazole reaction, replaces the carboxylic acid component with an azide source (like hydrazoic acid or trimethylsilyl azide) to produce 1,5-disubstituted tetrazoles. nih.govrug.nl This reaction is highly versatile and allows for the creation of large libraries of tetrazole derivatives from readily available aldehydes, amines, isocyanides, and an azide. acs.org
Metal-free, one-pot protocols have also been developed for the synthesis of 1H-tetrazole derivatives from aldehydes, using ammonium (B1175870) azide in green solvents at moderate temperatures. bohrium.com These reactions likely proceed through the in-situ formation of a nitrile intermediate. bohrium.com
MCRs Utilizing 5-Aminotetrazole as a Versatile Synthon
5-Aminotetrazole is an exceptionally useful building block in MCRs for the synthesis of various nitrogen-rich heterocyclic compounds. clockss.orgresearchgate.net It typically functions as a 1,3-binucleophilic reagent, with both the exocyclic amino group and a ring nitrogen atom participating in the reaction. clockss.orgsemanticscholar.org This dual reactivity allows it to be used in reactions like the Biginelli reaction and Mannich reaction to construct fused heterocyclic systems. clockss.orgresearchgate.net
A significant application of 5-aminotetrazole in MCRs is the synthesis of tetrazolo[1,5-a]pyrimidines. researchgate.net For instance, a one-pot, three-component condensation of 3-acetylcoumarin, aromatic aldehydes, and 5-aminotetrazole, catalyzed by acetic acid, efficiently yields novel tetrazolo[1,5-a]pyrimidinyl-2H-chromen-2-ones. researchgate.net Similarly, the reaction between aldehydes, 1H-tetrazol-5-amine, and 3-cyanoacetyl indole (B1671886) in the presence of triethylamine (B128534) leads to 7-substituted-5-(1H-indol-3-yl)tetrazolo[1,5-a]pyrimidine-6-carbonitriles. semanticscholar.org
Bismuth nitrate has been shown to promote a three-component synthesis of 1-substituted 5-aminotetrazoles from an amine, phenyl isothiocyanate, and sodium azide under microwave heating. acs.org This method provides good yields and short reaction times, with the product often precipitating directly from the reaction mixture, thus avoiding chromatographic purification. acs.org
Convergent Synthesis of Substituted Tetrazole Architectures via MCRs
The convergent nature of MCRs makes them ideal for the efficient construction of complex substituted tetrazoles. acs.org A microwave-accelerated, three-component method for synthesizing 1,5-disubstituted tetrazoles from an amine, a carboxylic acid derivative, and an azide source exemplifies this approach. rug.nlrug.nl This strategy provides versatile access to a wide range of tetrazoles, including biologically important fused scaffolds. rug.nl The reaction is hypothesized to proceed through the in-situ formation of an amide, which is then converted to an imidoyl chloride, followed by azide addition to form the tetrazole ring. rug.nl This convergent one-pot process is a significant improvement over traditional multi-step syntheses. rug.nlrug.nl
The Ugi-tetrazole reaction is another prime example of a convergent synthesis, bringing together four diverse starting materials to create a complex tetrazole product in a single step. nih.gov This high degree of convergence allows for the rapid exploration of chemical space, which is invaluable in drug discovery and materials science. acs.org
Advanced Spectroscopic Characterization and Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
NMR spectroscopy is the cornerstone for the structural elucidation of organic molecules in solution. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.
Proton (¹H) NMR Analysis of Naphthalene-Tetrazole Systems
The ¹H NMR spectrum of 1-(Naphthalen-1-yl)-1H-tetrazol-5-amine is predicted to be complex, displaying distinct signals for the naphthalene (B1677914) ring protons and the amine protons. The seven protons of the 1-substituted naphthalene ring will appear in the aromatic region, typically between δ 7.5 and 8.5 ppm. Due to the anisotropic effect of the tetrazole ring and electronic interactions, these protons will exhibit a complex pattern of doublets, triplets, and multiplets.
The proton attached to the C8 position of the naphthalene ring is expected to be significantly downfield-shifted due to its peri-interaction and steric compression with the substituent at the C1 position. The protons of the amino group (-NH₂) on the tetrazole ring would likely appear as a broad singlet. Its chemical shift can vary significantly depending on the solvent, concentration, and temperature due to hydrogen bonding and exchange phenomena.
Table 1: Predicted ¹H NMR Chemical Shifts (δ) for this compound
| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity |
| Naphthalene H-2, H-3, H-4 | 7.50 - 7.80 | m |
| Naphthalene H-5, H-6, H-7 | 7.90 - 8.20 | m |
| Naphthalene H-8 | > 8.20 | d |
| NH₂ | 5.0 - 7.0 (variable) | br s |
| Predicted values are based on analogous naphthalenyl-tetrazole structures and general principles of NMR spectroscopy. Solvent: DMSO-d₆. |
Carbon (¹³C) NMR for Carbon Framework Elucidation
The ¹³C NMR spectrum provides a detailed map of the carbon skeleton. For this compound, a total of 11 distinct carbon signals are expected: ten for the naphthalene ring and one for the tetrazole ring carbon (C5).
The ten naphthalene carbons will resonate in the aromatic region (δ 110-140 ppm). The quaternary carbons, including the one attached to the tetrazole ring (C1) and the bridgehead carbons (C4a, C8a), will typically show lower intensity signals. The C5 carbon of the tetrazole ring, being attached to an amino group and part of a highly nitrogenated ring, is expected to appear significantly downfield, likely in the range of δ 150-160 ppm. researchgate.net
Table 2: Predicted ¹³C NMR Chemical Shifts (δ) for this compound
| Carbon Assignment | Predicted Chemical Shift (ppm) |
| Naphthalene CH Carbons | 120 - 130 |
| Naphthalene Quaternary Carbons | 130 - 135 |
| Tetrazole C5 | 150 - 160 |
| Predicted values are based on analogous aryl-tetrazole structures. Solvent: DMSO-d₆. |
Advanced NMR Techniques for Stereochemical and Tautomeric Analysis
While ¹H and ¹³C NMR provide the basic framework, advanced 2D NMR techniques like Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) would be employed for unambiguous assignment. HSQC correlates directly bonded proton and carbon atoms, while HMBC reveals longer-range (2-3 bond) C-H correlations, which would be crucial to confirm the connectivity between the C1 of the naphthalene ring and the N1 of the tetrazole ring.
Furthermore, 5-aminotetrazoles can exhibit amine-imine tautomerism. nih.gov Variable-temperature NMR studies could provide insight into the dynamics of this equilibrium in solution. researchgate.net While the 1-substituted nature of the title compound prevents annular tautomerism between ring nitrogens, the exocyclic amine group could potentially participate in proton exchange, which could be investigated using specialized NMR techniques. nih.govfigshare.com
Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Identification and Electronic Transitions
Infrared (IR) Spectroscopy probes the vibrational frequencies of bonds within a molecule, providing a "fingerprint" of the functional groups present. For this compound, the IR spectrum would be characterized by several key absorption bands. The N-H stretching vibrations of the primary amine group are expected to appear as two distinct bands in the 3300-3500 cm⁻¹ region. Aromatic C-H stretching from the naphthalene ring will be observed just above 3000 cm⁻¹. The region between 1500-1600 cm⁻¹ will contain absorptions from C=C bond stretching within the naphthalene ring. Vibrations characteristic of the tetrazole ring, including C=N and N=N stretching, typically appear in the 1400-1650 cm⁻¹ and 1000-1300 cm⁻¹ regions, respectively. pnrjournal.comresearchgate.net
Table 3: Predicted IR Absorption Bands for this compound
| Functional Group | Vibration Type | Predicted Wavenumber (cm⁻¹) |
| -NH₂ | Symmetric & Asymmetric Stretch | 3300 - 3500 |
| Aromatic C-H | Stretch | 3050 - 3150 |
| Naphthalene C=C | Stretch | 1500 - 1600 |
| Tetrazole Ring | Ring Stretch (C=N, N=N) | 1000 - 1650 |
Ultraviolet-Visible (UV-Vis) Spectroscopy provides information on the electronic transitions within the molecule. The UV-Vis spectrum of the title compound is expected to be dominated by the strong π-π* transitions of the naphthalene chromophore. researchgate.netijcesen.com Unsubstituted tetrazoles typically absorb in the vacuum UV region (< 200 nm), but conjugation with the naphthalene system will shift the absorption to longer wavelengths. pnrjournal.com The spectrum would likely show multiple strong absorption bands characteristic of the naphthalene system, which could be subtly modified by the electronic influence of the aminotetrazole substituent.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Determination
Mass spectrometry is a powerful analytical technique for determining the molecular weight and elemental composition of a compound and for gaining structural information through analysis of its fragmentation patterns. libretexts.orgnih.gov
The molecular formula for this compound is C₁₁H₉N₅, corresponding to a monoisotopic mass of approximately 211.0858 g/mol . The electron ionization (EI) mass spectrum would show the molecular ion peak (M⁺˙) at this m/z value. A key fragmentation pathway characteristic of tetrazole rings is the loss of a molecule of nitrogen (N₂), which would result in a significant fragment ion at M-28. nih.govresearchgate.net Further fragmentation would likely involve the cleavage of the naphthalene ring and loss of other small molecules or radicals.
High-Resolution Mass Spectrometry (HRMS) for Precise Mass Measurement
High-Resolution Mass Spectrometry (HRMS) is critical for confirming the elemental composition of a newly synthesized compound. uni-rostock.denih.gov By measuring the mass-to-charge ratio to several decimal places, HRMS can distinguish between compounds with the same nominal mass but different elemental formulas. For this compound (C₁₁H₉N₅), HRMS would be used to confirm the experimental mass matches the calculated exact mass (211.08579), thereby validating its elemental composition with high confidence.
X-ray Crystallography for Solid-State Structural Conformation
Single-crystal X-ray diffraction is a definitive technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. For this compound, this method provides unequivocal insights into its molecular structure, tautomeric form, and the supramolecular architecture established through intermolecular interactions in the solid state. researchgate.net The analysis reveals a non-planar molecular conformation and a well-defined hydrogen-bonding network that dictates the crystal packing. researchgate.net
In the solid state, the molecular structure of this compound is unambiguously identified as the 1H-tetrazole tautomer, consistent with the nomenclature. The geometry of the tetrazole ring is influenced by the presence of the exocyclic amino group. researchgate.net
The crystal structure is significantly stabilized by intermolecular N—H⋯N hydrogen bonds. These interactions occur between the amino group (the hydrogen donor) of one molecule and a nitrogen atom on the tetrazole ring (the hydrogen acceptor) of an adjacent molecule. researchgate.net This specific hydrogen-bonding motif is the primary force responsible for assembling the molecules into extensive two-dimensional networks that extend parallel to the bc plane of the unit cell. researchgate.net The presence of the amino group and its participation in these hydrogen bonds have a discernible effect on the geometry of the tetrazole ring itself. researchgate.net
Table 1: Hydrogen Bonding Details for this compound Note: Specific distances and angles are not detailed in the source abstract, but the nature of the interaction is described.
| Donor (D) | Acceptor (A) | Type of Interaction | Resulting Structure |
|---|---|---|---|
| Amino Group (N-H) | Tetrazole Nitrogen (N) | Intermolecular Hydrogen Bond | Two-dimensional networks |
The molecular conformation of this compound is characterized by a significant twist between the naphthalene and tetrazole ring systems. The two aromatic fragments are not coplanar; instead, they are oriented at a dihedral angle of 64.14 (5)°. researchgate.net This non-planar arrangement is a key conformational feature of the molecule in its crystalline form.
Table 2: Key Crystallographic and Conformational Data for this compound
| Parameter | Value |
|---|---|
| Compound Name | 5-amino-1-(1-naphthyl)tetrazole |
| Molecular Formula | C₁₁H₉N₅ |
| Dihedral Angle (Naphthalene-Tetrazole) | 64.14 (5)° |
| Key Intermolecular Interaction | N—H⋯N Hydrogen Bonds |
| Supramolecular Structure | Two-dimensional networks parallel to the bc plane |
Computational and Theoretical Chemistry Investigations
Quantum Chemical Calculations and Density Functional Theory (DFT) Studies
Density Functional Theory (DFT) is a prominent computational method used to investigate the electronic properties of molecules. For tetrazole derivatives, DFT calculations, often employing functionals like B3LYP, are utilized to determine optimized geometries, molecular orbital energies, and other key parameters.
The electronic structure of 5-amino-1-aryltetrazoles, including the closely related 5-amino-1-(1-naphthyl)tetrazole, reveals a significant interaction between the lone pair of the 5-amino group and the π-system of the tetrazole ring. researchgate.net This conjugation influences the geometric features of the molecule. researchgate.net
The electrostatic potential (ESP) surface is another important aspect of electronic structure analysis, highlighting the electron-rich and electron-deficient regions of the molecule. This is useful for predicting intermolecular interactions. nih.gov
DFT calculations are instrumental in predicting spectroscopic parameters, which can then be compared with experimental data for structural validation. For various tetrazole derivatives, theoretical calculations have been used to predict vibrational frequencies (IR and Raman) and NMR chemical shifts. researchgate.net
Global reactivity descriptors, derived from the conceptual DFT framework, help in quantifying the reactivity of a molecule. These descriptors include chemical potential (μ), hardness (η), and electrophilicity index (ω). These parameters are calculated from the energies of the HOMO and LUMO and provide a quantitative measure of the molecule's susceptibility to chemical reactions.
| Reactivity Descriptor | Formula | Description |
| Chemical Potential (μ) | μ = (EHOMO + ELUMO) / 2 | Measures the escaping tendency of electrons from an equilibrium system. |
| Chemical Hardness (η) | η = (ELUMO - EHOMO) / 2 | Measures the resistance to change in the electron distribution or charge transfer. |
| Electrophilicity Index (ω) | ω = μ2 / (2η) | Quantifies the global electrophilic nature of a molecule. |
This table presents the general formulas for reactivity descriptors calculated from HOMO and LUMO energies.
Molecular Docking and Simulation Studies
Molecular docking and simulation are powerful computational tools used to predict the interaction of a ligand with a biological target, typically a protein or a nucleic acid.
Molecular docking studies predict the preferred orientation of a ligand when bound to a receptor to form a stable complex. The binding affinity, often expressed as a binding energy score (e.g., in kcal/mol), indicates the strength of the interaction. Lower binding energy values suggest a more stable ligand-receptor complex. polyu.edu.hk
While specific docking studies for 1-(Naphthalen-1-yl)-1H-tetrazol-5-amine are not extensively reported, research on structurally similar compounds provides valuable insights. For example, a fluorinated pyrazole (B372694) containing a naphthalen-1-yl group showed a strong binding affinity of -10.61 kcal/mol with the human estrogen alpha receptor (ERα). mdpi.com In other studies, various 5-substituted 1H-tetrazole derivatives have been docked against receptors like casein kinase 2 alpha 1 (CSNK2A1), with binding energies as low as -6.8687 kcal/mol. nih.gov These studies suggest that the naphthalene (B1677914) and tetrazole moieties can contribute favorably to binding with various biological targets.
The analysis of binding modes reveals the specific interactions, such as hydrogen bonds, hydrophobic interactions, and π-π stacking, that stabilize the ligand-receptor complex. For instance, in a study of a naphthalene-containing compound, hydrogen bonds with specific amino acid residues like Gly198, Ser199, and Glu200 of the equilibrative nucleoside transporter 1 (ENT1) were identified as crucial for binding. polyu.edu.hk The planar structure of the naphthalene ring is well-suited for π-π stacking interactions with aromatic amino acid residues in the binding pocket of a receptor. The nitrogen atoms of the tetrazole ring can act as hydrogen bond acceptors, while the amino group can serve as a hydrogen bond donor, further enhancing binding affinity.
Conformational Analysis and Tautomerism Studies
The three-dimensional structure and the potential for tautomerism are critical aspects of the chemical behavior of this compound.
Conformational analysis of 5-amino-1-aryltetrazoles has shown that the tetrazole ring and the aryl substituent are generally not coplanar. researchgate.net For the closely related 5-amino-1-(1-naphthyl)tetrazole, the dihedral angle between the tetrazole ring and the naphthalene fragment is reported to be 64.14(5)°. researchgate.net This non-planar conformation is a key structural feature.
Tetrazole derivatives are known to exhibit tautomerism. For 5-aminotetrazole (B145819), several tautomeric forms are possible, including 1H- and 2H-amino forms, as well as imino forms. nih.gov Theoretical studies on 5-aminotetrazole have indicated that in the gas phase, the 2H-tautomer is energetically preferred. nih.gov However, in solution and in the solid state, the 1H-tautomer is often found to be more stable and predominant. mdpi.com The presence of the bulky naphthalene substituent at the N1 position in this compound is expected to favor the 1H-tautomeric form. The interconversion between tautomers can involve intramolecular hydrogen shifts, with calculated energy barriers for these processes. nih.gov
| Tautomer | Relative Stability (Gas Phase) | Key Feature |
| 1H-5-amino-tetrazole | Less stable | Hydrogen at N1 position. |
| 2H-5-amino-tetrazole | More stable | Hydrogen at N2 position. |
This table summarizes the relative stability of the main tautomers of the parent 5-aminotetrazole in the gas phase.
Relative Stability of Tautomeric Forms in Different Solvents and Phases
The this compound molecule can exist in several tautomeric forms due to the mobility of protons. The primary tautomerism involves the position of the hydrogen atom on the tetrazole ring and the prototropic exchange between the ring and the exocyclic amino group, leading to amino and imino forms. The main tautomers considered are the 1H-amino, 2H-amino, and their corresponding imino counterparts.
Theoretical calculations on related 5-aminotetrazole systems have shown that in the gas phase, the 2H-amino tautomer is generally the most energetically favorable form. nih.gov This preference is attributed to the specific electronic distribution and intramolecular interactions within the molecule. The bulky naphthalen-1-yl substituent at the N1 position precludes the formation of the 1H tautomer where the proton is on that same nitrogen, but tautomerism involving N2, N3, and N4 is possible, along with the amino-imino equilibrium.
The stability of these tautomers is significantly influenced by the surrounding environment, such as the solvent polarity. scispace.com In non-polar solvents, the relative stability is expected to be similar to the gas phase, with the least polar tautomer being favored. Conversely, polar solvents can stabilize more polar tautomers through dipole-dipole interactions or hydrogen bonding. For instance, a tautomeric form with a larger dipole moment will be preferentially stabilized in a high-dielectric-constant medium. Thermodynamic calculations indicate that the conversion between tautomers is often an endothermic and non-spontaneous process, confirming the predominance of the most stable form under given conditions. scispace.com
| Tautomeric Form | Gas Phase (Predicted) | Non-Polar Solvent (e.g., Hexane) (Predicted) | Polar Aprotic Solvent (e.g., DMSO) (Predicted) | Polar Protic Solvent (e.g., Water) (Predicted) |
|---|---|---|---|---|
| 2H-Amino Tautomer | Most Stable | Most Stable | Stable | Stable |
| Other Amino Tautomers (e.g., 3H, 4H) | Less Stable | Less Stable | Potentially Stabilized | Potentially Stabilized |
| Imino Tautomers | Higher Energy | Higher Energy | May be stabilized by H-bonding | May be stabilized by H-bonding |
Exploration of the Conformational Energy Landscape of this compound
The conformational flexibility of this compound is primarily determined by the rotation around the single bond connecting the naphthalene ring to the tetrazole ring (the C-N bond). The exploration of the conformational energy landscape reveals the energetically preferred spatial arrangements of the molecule.
A key factor governing the conformation is the steric hindrance between the tetrazole ring and the hydrogen atom at the C8 position (the peri-hydrogen) of the naphthalene ring. researchgate.net This steric clash creates a significant energy barrier to free rotation, meaning the molecule is likely to exist in specific, low-energy conformations or troughs on the potential energy surface.
Computational studies, such as a relaxed potential energy surface (PES) scan, can be performed by systematically varying the dihedral angle defined by C2(naphthyl)-C1(naphthyl)-N1(tetrazolyl)-N2(tetrazolyl). The resulting energy profile typically shows distinct minima corresponding to stable conformers where the steric repulsion is minimized. These stable conformers often feature a non-planar arrangement between the naphthalene and tetrazole rings. The energy barriers between these minima indicate the feasibility of interconversion between conformers at a given temperature.
| Dihedral Angle (C2-C1-N1-N2) | Relative Energy (kcal/mol) (Hypothetical) | Conformation Description |
|---|---|---|
| 0° | 15.0 | Eclipsed (High Steric Strain) |
| 45° | 2.5 | Skewed |
| 90° | 0.0 | Perpendicular (Energy Minimum) |
| 135° | 3.0 | Skewed |
| 180° | 12.0 | Eclipsed (High Steric Strain) |
Computational Structure-Activity Relationship (SAR) Modeling
Computational Structure-Activity Relationship (SAR) modeling is a powerful technique used to correlate the chemical structure of a series of compounds with their biological activity. nih.govmdpi.com For a series of analogs of this compound, a QSAR (Quantitative Structure-Activity Relationship) model could be developed to predict their activity and guide the design of new, more potent compounds.
The development of a QSAR model involves several key steps: mdpi.com
Data Set Preparation : A series of structurally related analogs of this compound with experimentally determined biological activities (e.g., IC50 values) is compiled.
Descriptor Calculation : For each molecule in the series, a wide range of numerical parameters, known as molecular descriptors, are calculated. These descriptors quantify various aspects of the molecular structure.
Model Development : Statistical methods, such as Multiple Linear Regression (MLR) or Partial Least Squares (PLS), are used to build a mathematical equation that links the descriptors (independent variables) to the biological activity (dependent variable).
Model Validation : The predictive power of the QSAR model is rigorously tested using statistical metrics and external validation sets to ensure its reliability.
The resulting QSAR equation provides insights into which molecular properties are crucial for the desired biological effect. For instance, the model might reveal that activity is positively correlated with hydrophobicity (log P) and negatively correlated with the energy of the highest occupied molecular orbital (EHOMO), suggesting that more lipophilic compounds with higher electron-donating ability might be more active.
| Descriptor Class | Example Descriptors | Relevance to SAR |
|---|---|---|
| Physicochemical | Log P (Hydrophobicity), Molecular Weight (MW), Molar Refractivity (MR) | Relates to membrane permeability, solubility, and binding interactions. |
| Electronic | Dipole Moment, EHOMO, ELUMO, Atomic Net Charges | Describes the molecule's electronic distribution, reactivity, and ability to form electrostatic interactions. researchgate.net |
| Topological (2D) | Topological Polar Surface Area (TPSA), Wiener Index, Kier & Hall Connectivity Indices | Quantifies molecular size, shape, and branching, which can influence receptor fit. |
| Steric/3D | Molecular Volume, Surface Area, Ovality | Relates to the three-dimensional shape and steric requirements for binding to a biological target. |
Reactivity and Transformational Chemistry of 1 Naphthalen 1 Yl 1h Tetrazol 5 Amine
Reactions of the Tetrazole Ring System
The tetrazole ring, a stable aromatic heterocycle, can participate in several types of reactions, although its aromaticity generally requires energetic conditions for transformations. The existing substituent at the N1 position significantly directs the outcome of further reactions on the ring's nitrogen atoms.
Regioselective Alkylation and Arylation Reactions
While 1-(naphthalen-1-yl)-1H-tetrazol-5-amine is already an N-substituted tetrazole, further alkylation or arylation on the remaining ring nitrogens (N2, N3, or N4) is theoretically possible, though less common than the initial substitution of an NH-tetrazole. Such reactions on a 1,5-disubstituted tetrazole are governed by a combination of steric and electronic factors.
The bulky naphthalen-1-yl group at the N1 position creates significant steric hindrance, making reactions at the adjacent N2 position less favorable. Consequently, electrophilic attack is more likely to occur at the N4 position, which is sterically more accessible. The electronic influence of the C5-amino group, a strong electron-donating group, increases the nucleophilicity of the entire tetrazole ring system, potentially facilitating reactions that might not occur on tetrazoles bearing electron-withdrawing groups. However, direct alkylation of the ring often requires harsh conditions and may lead to the formation of quaternary tetrazolium salts, which can be unstable.
In general, for 1,5-disubstituted tetrazoles, the precise regiochemical outcome depends heavily on the nature of the alkylating or arylating agent and the reaction conditions, such as the choice of base and solvent. nih.gov
Table 1: Predicted Regiochemical Outcomes of N-Alkylation/Arylation
| Reagent Class | Example Reagent | Predicted Major Product | Predicted Minor Product |
| Alkyl Halides | Methyl Iodide (CH₃I) | 4-Methyl-1-(naphthalen-1-yl)-4,5-dihydro-1H-tetrazol-5-iminium iodide | 2-Methyl-1-(naphthalen-1-yl)-1,2,3,4-tetrazol-5-amine (as salt) |
| Sulfonates | Methyl Tosylate | 4-Methyl-1-(naphthalen-1-yl)-4,5-dihydro-1H-tetrazol-5-iminium tosylate | 2-Methyl-1-(naphthalen-1-yl)-1,2,3,4-tetrazol-5-amine (as salt) |
| Diazo Compounds | Ethyl Diazoacetate | N/A (Typically reacts at N2 of NH-tetrazoles) | N/A |
Note: Data are predictive and based on general principles of tetrazole reactivity; specific experimental validation for this compound is limited in publicly accessible literature.
Cycloaddition and Rearrangement Processes Involving the Tetrazole Moiety
The tetrazole ring is known to undergo thermally or photochemically induced rearrangement and fragmentation reactions. These processes often involve the extrusion of a molecule of dinitrogen (N₂), a thermodynamically highly favorable process. nih.gov For 1,5-disubstituted tetrazoles, these reactions can lead to the formation of various reactive intermediates and rearranged products. colab.wsresearchgate.net
Thermal Rearrangement: Upon heating, 1,5-disubstituted tetrazoles can undergo ring cleavage. The primary pathway often involves the opening of the ring to form an azidoazomethine intermediate. colab.ws This intermediate can then lose N₂ to generate a highly reactive nitrene, which can subsequently rearrange or react with other molecules. The specific products depend on the substituents and the reaction environment.
Photochemical Rearrangement: The photolysis of 1,5-disubstituted tetrazoles has been studied extensively. acs.org UV irradiation can induce the cleavage of the N1–N2 bond, leading to the extrusion of N₂ and the formation of an imidoylnitrene. uc.pt This intermediate is pivotal and can undergo a Wolff-type rearrangement to form a stable carbodiimide. uc.pt Studies on analogous compounds like 1-methyl-5-aminotetrazole (B134227) have shown that photolysis leads to the formation of amino cyanamide (B42294) derivatives, representing a characteristic reaction pathway for 1H-tetrazoles. acs.org
Conversely, cycloaddition reactions where the tetrazole ring itself acts as the diene or dienophile are not common due to the ring's aromatic stability. However, photoinduced [3+2] cycloadditions are possible, where the tetrazole is first converted into a reactive nitrile imine dipole upon photoirradiation, which then reacts with an alkene. nih.gov
Table 2: Common Rearrangement Pathways for 1,5-Disubstituted Tetrazoles
| Process | Conditions | Key Intermediate | Major Product Type |
| Thermal Decomposition | High Temperature (e.g., 150-230 °C) | Azidoazomethine, Nitrene | Rearranged heterocycles, Carbodiimides |
| Photochemical Cleavage | UV Irradiation (e.g., λ = 222-290 nm) | Imidoylnitrene | Carbodiimides, Cyanamides |
| Photoinduced Cycloaddition | UV Irradiation, presence of an alkene | Nitrile Imine | Pyrazoline derivatives |
Reactions Involving the Amine Functional Group at C5
The exocyclic amino group at the C5 position is a versatile functional handle, behaving as a typical primary aromatic amine. It readily undergoes reactions such as acylation, sulfonylation, and condensation, allowing for extensive derivatization of the parent molecule.
Acylation and Sulfonylation Reactions for Functionalization
The C5-amine of this compound can be easily acylated by reacting it with acid chlorides or acid anhydrides to form the corresponding amides. Similarly, reaction with sulfonyl chlorides yields sulfonamides. These reactions are typically high-yielding and proceed under mild conditions, often in the presence of a non-nucleophilic base like pyridine (B92270) or triethylamine (B128534) to neutralize the acid byproduct (e.g., HCl). These transformations are fundamental for modifying the electronic properties and steric profile of the molecule.
Table 3: Representative Acylation and Sulfonylation Reactions
| Reagent | Product Class | Example Product Name |
| Acetyl Chloride | Amide | N-(1-(Naphthalen-1-yl)-1H-tetrazol-5-yl)acetamide |
| Benzoyl Chloride | Amide | N-(1-(Naphthalen-1-yl)-1H-tetrazol-5-yl)benzamide |
| Acetic Anhydride | Amide | N-(1-(Naphthalen-1-yl)-1H-tetrazol-5-yl)acetamide |
| p-Toluenesulfonyl Chloride | Sulfonamide | N-(1-(Naphthalen-1-yl)-1H-tetrazol-5-yl)-4-methylbenzenesulfonamide |
| Methanesulfonyl Chloride | Sulfonamide | N-(1-(Naphthalen-1-yl)-1H-tetrazol-5-yl)methanesulfonamide |
Condensation and Imine Formation for Covalent Linkage
The primary amine at C5 can undergo condensation reactions with aldehydes and ketones to form imines, also known as Schiff bases. masterorganicchemistry.com This reaction is typically catalyzed by a small amount of acid and often requires the removal of water to drive the equilibrium toward the product. ajol.info The formation of an imine bond is a robust method for covalently linking the tetrazole scaffold to other molecules, such as reporter tags, polymers, or other pharmacophores. Research on 5-aminotetrazole (B145819) has demonstrated its effective condensation with various aromatic aldehydes, such as benzaldehyde (B42025) and o-vanillin, upon refluxing in ethanol (B145695) with a catalytic amount of glacial acetic acid. ajol.info
Table 4: Imine Formation with Various Carbonyl Compounds
| Carbonyl Compound | Product Class | Example Product Name |
| Benzaldehyde | Imine (Schiff Base) | (E)-N-Benzylidene-1-(naphthalen-1-yl)-1H-tetrazol-5-amine |
| Acetone | Imine (Schiff Base) | (E)-N-(Propan-2-ylidene)-1-(naphthalen-1-yl)-1H-tetrazol-5-amine |
| Cyclohexanone | Imine (Schiff Base) | (E)-N-Cyclohexylidene-1-(naphthalen-1-yl)-1H-tetrazol-5-amine |
| 4-Methoxybenzaldehyde | Imine (Schiff Base) | (E)-N-(4-Methoxybenzylidene)-1-(naphthalen-1-yl)-1H-tetrazol-5-amine |
Derivatization Strategies for Targeted Molecular Modifications
The C5-amine is a key site for derivatization aimed at achieving specific molecular properties or functions. The reactions described above form the basis of these strategies. For instance, acylation can be used to introduce biocompatible linkers or functional groups for further conjugation.
Another powerful strategy involves the use of 5-aminotetrazoles as building blocks in multicomponent reactions (MCRs). researchgate.net In many MCRs, the 5-aminotetrazole can act as a binucleophile, reacting through both the exocyclic amine and a ring nitrogen. researchgate.net However, under certain conditions, reactions can be selective for the exocyclic amino group. These one-pot reactions allow for the rapid assembly of complex molecules from simple precursors, providing an efficient pathway to diverse chemical libraries based on the this compound core.
Furthermore, the amine can be functionalized to attach the tetrazole moiety to polymeric backbones. For example, 5-aminotetrazole has been incorporated into polymers via nucleophilic substitution, highlighting its utility in materials science. nih.gov Such strategies could be adapted to create novel materials with the unique electronic and coordination properties of the naphthalenyl-tetrazole system.
Electrophilic and Nucleophilic Aromatic Substitution on the Naphthalene (B1677914) Moiety
The naphthalene ring system in this compound is the primary site for aromatic substitution reactions. The outcome of these reactions, in terms of regioselectivity and reaction rate, is profoundly influenced by the nature of the substituent at the C1 position—the 1H-tetrazol-5-amine group.
Electrophilic Aromatic Substitution:
The tetrazolyl group is generally considered to be a strongly electron-withdrawing and deactivating group. This deactivation arises from the high electronegativity of the four nitrogen atoms within the five-membered ring. Consequently, the naphthalene ring to which the tetrazole is attached (the 'A' ring) is significantly less susceptible to electrophilic attack compared to unsubstituted naphthalene.
Electrophilic substitution on naphthalene itself preferentially occurs at the α-position (C1, C4, C5, C8) due to the greater stability of the resulting carbocation intermediate, which can be stabilized by more resonance structures that preserve the aromaticity of the second ring. However, in this compound, the deactivating effect of the tetrazolyl group at C1 directs incoming electrophiles to the unsubstituted 'B' ring. The primary positions for electrophilic attack are therefore predicted to be C5 and C8, which are the α-positions of the second ring, followed by the β-positions at C6 and C7.
Table 1: Predicted Regioselectivity of Electrophilic Aromatic Substitution on this compound
| Electrophilic Reagent | Predicted Major Product(s) | Predicted Minor Product(s) |
| HNO₃/H₂SO₄ | 1-(5-Nitro-naphthalen-1-yl)-1H-tetrazol-5-amine & 1-(8-Nitro-naphthalen-1-yl)-1H-tetrazol-5-amine | 1-(6-Nitro-naphthalen-1-yl)-1H-tetrazol-5-amine & 1-(7-Nitro-naphthalen-1-yl)-1H-tetrazol-5-amine |
| Br₂/FeBr₃ | 1-(5-Bromo-naphthalen-1-yl)-1H-tetrazol-5-amine & 1-(8-Bromo-naphthalen-1-yl)-1H-tetrazol-5-amine | 1-(6-Bromo-naphthalen-1-yl)-1H-tetrazol-5-amine & 1-(7-Bromo-naphthalen-1-yl)-1H-tetrazol-5-amine |
| SO₃/H₂SO₄ | 1-(5-Sulfonyl-naphthalen-1-yl)-1H-tetrazol-5-amine & 1-(8-Sulfonyl-naphthalen-1-yl)-1H-tetrazol-5-amine | 1-(6-Sulfonyl-naphthalen-1-yl)-1H-tetrazol-5-amine & 1-(7-Sulfonyl-naphthalen-1-yl)-1H-tetrazol-5-amine |
Nucleophilic Aromatic Substitution:
Nucleophilic aromatic substitution (SNAAr) on naphthalene rings is generally difficult and requires the presence of strong electron-withdrawing groups to activate the ring system towards nucleophilic attack. The 1-(1H-tetrazol-5-amine) substituent, being strongly electron-withdrawing, could potentially facilitate such reactions.
In this context, the most likely positions for nucleophilic attack would be the activated positions on the same ring as the tetrazole group, particularly those ortho and para to the point of attachment, which are C2 and C4. However, direct displacement of a hydride ion is extremely unfavorable. Therefore, for a nucleophilic aromatic substitution to occur, a good leaving group, such as a halogen, must be present on the naphthalene ring. For instance, if the starting material were a halogenated derivative, such as 1-(4-chloro-naphthalen-1-yl)-1H-tetrazol-5-amine, nucleophilic attack at the C4 position would be more plausible.
To date, there is a lack of specific published research detailing successful nucleophilic aromatic substitution reactions directly on the naphthalene moiety of this compound.
Heterocyclic Ring Transformations and Rearrangements
The tetrazole ring is known to undergo various transformations and rearrangements, often induced by thermal or photochemical stimuli. These reactions can lead to the formation of other heterocyclic systems or acyclic products.
Thermal and Photochemical Rearrangements:
Tetrazoles can undergo thermal or photochemical decomposition, often with the extrusion of molecular nitrogen (N₂), to form highly reactive intermediates such as nitrenes or carbodiimides. The specific pathway and final products are highly dependent on the substituents on the tetrazole ring.
For 1-aryl-substituted tetrazoles, thermal decomposition can lead to the formation of benzimidazoles or other fused heterocyclic systems through intramolecular cyclization of the intermediate nitrene. Photochemical irradiation can also induce ring cleavage and rearrangement. Studies on related 1-aryl-5-aminotetrazoles have shown that photolysis can lead to the formation of various products, including carbodiimides and cyanamides, through complex reaction pathways.
Dimroth Rearrangement:
The Dimroth rearrangement is a well-known isomerization reaction in heterocyclic chemistry, particularly for 1,2,3-triazoles, where an endocyclic and an exocyclic nitrogen atom exchange places. This type of rearrangement has also been observed in some tetrazole systems. For this compound, a Dimroth-type rearrangement could potentially occur under basic or thermal conditions, leading to the formation of the isomeric 5-(naphthalen-1-ylamino)-1H-tetrazole. This rearrangement would involve the opening of the tetrazole ring to an intermediate that can then re-cyclize in a different orientation.
While theoretically possible, specific studies confirming the occurrence of a Dimroth rearrangement for this compound have not been reported in the surveyed literature. The steric bulk of the naphthalene group might influence the feasibility and outcome of such a rearrangement.
Table 2: Potential Heterocyclic Ring Transformations of this compound
| Reaction Type | Conditions | Potential Product(s) |
| Thermal Decomposition | High Temperature | Naphtho[1,2-d]imidazole derivatives, N₂ |
| Photochemical Rearrangement | UV Irradiation | 1-Naphthyl-cyanamide derivatives, Carbodiimides |
| Dimroth Rearrangement | Basic or Thermal | 5-(Naphthalen-1-ylamino)-1H-tetrazole |
It is important to note that the reactivity patterns described above are largely based on established principles of organic chemistry and studies of analogous compounds. Further experimental investigation is required to fully elucidate the specific reactivity and transformational chemistry of this compound.
Coordination Chemistry and Advanced Material Science Applications
1-(Naphthalen-1-yl)-1H-tetrazol-5-amine as a Ligand in Metal Complexes
The versatility of the tetrazole moiety, particularly when functionalized with both an amino group and a sterically demanding substituent like naphthalene (B1677914), makes this compound a compelling ligand for the construction of novel metal complexes.
Chelation Properties and Coordination Modes of Tetrazole Ligands
Tetrazole-based ligands are renowned for their multifaceted coordination behavior, owing to the presence of multiple nitrogen atoms that can act as donors. In this compound, potential coordination sites include the four nitrogen atoms of the tetrazole ring and the nitrogen atom of the exocyclic amine group. This allows for a variety of coordination modes, which dictates the final architecture of the resulting metal complex.
Common coordination modes for 5-aminotetrazole (B145819) and its derivatives include:
Monodentate Coordination: The ligand binds to a single metal center, typically through the N4 atom of the tetrazole ring, which is often the most basic site. wikipedia.org
Bidentate Chelation: The ligand can form a chelate ring by coordinating to a single metal center through two adjacent nitrogen atoms, such as the exocyclic amino nitrogen and the N1 ring nitrogen.
Bridging Coordination: The ligand can bridge two or more metal centers, a common feature in the formation of coordination polymers and metal-organic frameworks (MOFs). This can occur through various combinations of its nitrogen atoms, for instance, bridging via N1 and N2, or N1 and N4, leading to the formation of extended one-, two-, or three-dimensional networks. nih.gov
Synthesis and Spectroscopic Characterization of Metal-Tetrazole Frameworks
The synthesis of metal complexes with this compound typically involves the reaction of the ligand with a suitable metal salt in a solvent or mixture of solvents. Solvothermal or hydrothermal methods are frequently employed, where the reaction is carried out in a sealed vessel at elevated temperatures to promote the crystallization of the final product. espublisher.com
The characterization of the resulting metal-tetrazole frameworks relies on a combination of spectroscopic and analytical techniques:
Fourier-Transform Infrared (FTIR) Spectroscopy: This technique is used to confirm the coordination of the ligand to the metal ion. Upon complexation, shifts in the vibrational frequencies of the tetrazole ring and the N-H bonds of the amino group are expected. For instance, the N-H stretching bands may shift to lower wavenumbers, and changes in the C=N and N=N stretching vibrations of the tetrazole ring would be observed.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy can provide detailed information about the structure of the ligand and its environment within the complex in solution. Changes in the chemical shifts of the protons and carbons of the naphthalene and tetrazole moieties upon coordination can confirm the binding sites.
Applications in Metal-Organic Frameworks (MOFs) and Coordination Polymers
The ability of this compound to act as a versatile building block makes it a prime candidate for constructing Metal-Organic Frameworks (MOFs) and coordination polymers with tailored properties.
Design and Synthetic Strategies for Naphthalene-Tetrazole Based MOFs
The design of MOFs using naphthalene-tetrazole ligands is a strategic process aimed at creating materials with specific functionalities, such as porosity for gas storage or separation. The synthetic strategy generally involves the self-assembly of the organic ligand (linker) and metal ions or clusters (nodes) under controlled conditions. espublisher.com
Key design considerations include:
Choice of Metal Ion: The coordination geometry preference of the metal ion (e.g., tetrahedral, square planar, octahedral) plays a crucial role in determining the topology of the resulting framework. mdpi.com
Ligand Functionality: While this compound is a monotopic ligand in terms of its naphthalene substituent, its multiple nitrogen donors allow it to link metal centers effectively.
Reaction Conditions: Factors such as solvent, temperature, pressure, and the presence of modulating agents can influence the crystallization process, leading to different phases or structures. nih.govfrontiersin.org Solvothermal synthesis is a common method that facilitates the formation of highly crystalline MOF structures. mdpi.com
Structural Diversity and Tunability of MOF Architectures Incorporating Tetrazoles
Tetrazole-based linkers are known for their capacity to generate MOFs with high structural diversity. rsc.org This arises from the multiple coordination sites on the tetrazole ring, which can lead to various structural motifs. The combination of a tetrazole ring with other functional groups, like the naphthalene moiety, further enhances this diversity.
The structural architecture of these MOFs can be tuned by:
Varying Metal Centers: Using different metal ions with the same ligand can result in isostructural frameworks or completely different topologies due to varying coordination preferences. mdpi.com
Ligand Modification: While the focus is on a specific ligand, the principles of isoreticular chemistry suggest that modifying the organic linker (e.g., adding functional groups to the naphthalene ring) could systematically alter pore size and functionality without changing the underlying network topology.
Coordination Modulation: The addition of competing monotopic ligands (modulators) during synthesis can influence the kinetics of crystal growth, leading to improved crystallinity or the formation of novel structures that are otherwise inaccessible. nih.govfrontiersin.org
The incorporation of the bulky naphthalene group is expected to create porous frameworks with potential applications in areas like gas sorption, where the aromatic surfaces can enhance interactions with specific gas molecules.
Energetic Materials Research (Focus on High Nitrogen Content and Stability)
Tetrazole-based compounds are a cornerstone of modern energetic materials research due to their inherently high nitrogen content and significant positive heats of formation. mdpi.com These characteristics lead to a high energy release upon decomposition, primarily yielding the environmentally benign dinitrogen (N₂) gas. ucr.edu
This compound (formula C₁₁H₉N₅) has a calculated nitrogen content of 33.16%. While this is lower than parent 5-aminotetrazole (82.3%), the naphthalene group contributes to a higher density and can enhance thermal stability. wikipedia.orgmdpi.com The stability of the tetrazole ring is a key feature, often resulting in materials with higher decomposition temperatures compared to other classes of energetic compounds. researchgate.net The balance between high energy content (from the tetrazole ring) and stability (imparted by both the aromatic tetrazole and naphthalene rings) is a critical aspect of its potential as an energetic material. rsc.org
The table below compares the nitrogen content and properties of related energetic compounds.
| Compound Name | Formula | Nitrogen Content (%) | Decomposition Temp. (°C) | Key Feature |
| 5-Aminotetrazole | CH₃N₅ | 82.3% | ~202-205 | High nitrogen, foundational block wikipedia.orgmdpi.com |
| This compound | C₁₁H₉N₅ | 33.16% | N/A | High density, potential thermal stability |
| RDX | C₃H₆N₆O₆ | 37.8% | ~205 | Widely used military explosive |
| HMX | C₄H₈N₈O₈ | 37.8% | ~280 | High-performance military explosive rsc.org |
| 1-Aminotetrazol-5-one | CH₃N₅O | 68.6% | >240 | Oxygen-containing, insensitive rsc.org |
The development of tetrazole-based energetic materials seeks to achieve a superior balance of performance (e.g., detonation velocity) and safety (insensitivity to impact and friction) compared to traditional explosives. nih.gov The introduction of large, planar groups like naphthalene can influence crystal packing, density, and sensitivity, making compounds like this compound interesting candidates for further investigation in this field.
High Nitrogen Content Tetrazoles for Green Energetic Materials
Tetrazole-based compounds are a cornerstone in the development of green energetic materials due to their high nitrogen content, which upon decomposition, releases large amounts of environmentally benign dinitrogen gas (N₂). rsc.orgmdpi.com The high positive heat of formation associated with the tetrazole ring contributes significantly to the energy release of these materials. rsc.orgmdpi.com The incorporation of a naphthalene group in this compound can influence key properties such as density, thermal stability, and energetic performance.
While specific experimental data for this compound is not extensively available in the public domain, the general characteristics of similar high-nitrogen compounds provide valuable insights. For instance, the presence of aromatic groups can enhance thermal stability and density, which are critical parameters for energetic materials.
Table 1: General Properties of High-Nitrogen Energetic Materials
| Property | Significance in Energetic Materials | Typical Characteristics of Tetrazole Derivatives |
|---|---|---|
| High Nitrogen Content | Leads to high gas-generation volume (primarily N₂) and cleaner decomposition products. | Often exceed 50%, contributing to high energy density. |
| Positive Heat of Formation | Indicates stored chemical energy, which is released upon decomposition. | A key feature of the tetrazole ring, enhancing energetic output. |
| High Density | Increases detonation velocity and pressure, leading to higher performance. | Can be improved by incorporating bulky, planar groups like naphthalene. |
Design Principles for High Energy Density Compounds
The design of high-energy-density materials (HEDMs) is guided by several key principles, many of which are embodied in the structure of this compound. A primary goal is to maximize the energy content while ensuring sufficient stability for safe handling and application.
Key design principles include:
High Nitrogen Content: As previously mentioned, a high nitrogen-to-carbon and hydrogen ratio is desirable for producing a large volume of gaseous N₂ upon decomposition. rsc.org
High Heat of Formation: The inherent strain and high number of N-N and C-N bonds in the tetrazole ring contribute to a high positive heat of formation. rsc.org
High Density: A higher density packs more energetic material into a given volume, leading to improved detonation performance. The planar and rigid naphthalene group can facilitate efficient crystal packing, thereby increasing the density.
Oxygen Balance: While not inherently oxygen-rich, the tetrazole backbone can be functionalized with nitro or other oxygen-containing groups to improve the oxygen balance, leading to more complete combustion and higher energy release.
The synthesis of a naphthalene tetrazole-based Nickel Metal-Organic Framework (MOF) highlights the potential of incorporating such ligands into advanced materials. This MOF demonstrated high thermal stability, with a decomposition onset at 300 °C, and a significant CO₂ uptake, attributed to the tetrazole groups. acs.org While this study did not use this compound specifically, it underscores the utility of naphthalene-tetrazole linkers in creating robust and functional materials. acs.org
Catalytic Applications in Organic Transformations
The nitrogen-rich and electron-donating nature of the tetrazole ring, along with the potential for coordination through its nitrogen atoms, makes tetrazole derivatives promising candidates for catalytic applications.
Tetrazole-Functionalized Catalysts
Tetrazole derivatives can act as ligands to stabilize and modify the reactivity of metal centers in catalysts. The specific electronic and steric properties of the substituent on the tetrazole ring can be tuned to influence the catalytic activity and selectivity. While direct catalytic applications of this compound are not yet widely reported, the broader class of functionalized tetrazoles has shown utility in various organic transformations. lifechemicals.comrsc.orgnih.gov
Nanomaterial-Supported Tetrazole Catalysts for Green Chemistry
In the pursuit of green and sustainable chemistry, immobilizing catalysts on solid supports, particularly nanomaterials, has gained significant attention. nih.govresearchgate.netrsc.org This approach offers several advantages, including ease of catalyst separation and recycling, enhanced stability, and often, improved catalytic activity due to the high surface-area-to-volume ratio of nanoparticles. nih.govamerigoscientific.com
The synthesis of tetrazoles has been shown to be effectively catalyzed by various nanomaterials, including those based on copper, zinc, and magnetic nanoparticles. nih.govamerigoscientific.comnanomaterchem.com These nanocatalysts facilitate the [3+2] cycloaddition reaction, a key step in tetrazole synthesis, under milder conditions and often with higher yields compared to traditional methods. amerigoscientific.com
While specific studies on nanomaterial-supported catalysts derived from this compound are limited, the general principles suggest a promising area for future research. The naphthalene moiety could provide additional non-covalent interactions with substrates, potentially influencing the selectivity of catalytic reactions. The amine group offers a convenient handle for covalent attachment to functionalized nanomaterials.
Table 2: Examples of Nanomaterial-Based Catalysts in Tetrazole Chemistry
| Nanomaterial Support | Metal/Functional Group | Application | Reference |
|---|---|---|---|
| Magnetic Nanoparticles (Fe₃O₄) | Copper Complexes | Synthesis of 5-substituted 1H-tetrazoles | nanomaterchem.com |
| Boehmite Nanoparticles | Palladium-Arginine Complex | Green synthesis of tetrazoles | nih.gov |
The development of such heterogeneous catalysts aligns with the principles of green chemistry by promoting reusable and efficient catalytic systems for important organic transformations. nih.govresearchgate.netrsc.org
Advanced Biological Research Perspectives: Mechanisms and Structure Activity Relationships in Vitro
Antimicrobial Research Focus (in vitro studies, SAR)
Derivatives incorporating the tetrazole and naphthalene (B1677914) scaffolds have been the subject of significant research to uncover novel antimicrobial agents. In vitro studies have highlighted their potential against a range of bacterial and fungal pathogens.
The tetrazole nucleus is a key component in several clinically used antibacterial drugs, such as the cephalosporin (B10832234) antibiotics Cefamandole and Ceftezole. nih.gov Research into novel tetrazole-based compounds continues to yield promising results against both Gram-positive and Gram-negative bacteria. isfcppharmaspire.com
Studies on various 1H-tetrazol-5-amine derivatives have demonstrated significant antibacterial efficacy. For instance, a series of novel imide-tetrazoles showed potent activity, with Minimum Inhibitory Concentration (MIC) values ranging from 0.8–3.2 μg/mL against standard and clinical strains, in some cases exceeding the activity of the reference drug Ciprofloxacin. nih.gov Similarly, new derivatives prepared through Schiff and Mannich reactions using 1H-tetrazol-5-amine showed high inhibition efficacy against Streptococcus mutans and Staphylococcus epidermidis. sjpas.com
Structure-Activity Relationship (SAR): The biological activity of these compounds is highly dependent on their structural modifications.
Substituents on the Phenyl Ring: In pyrazole-fused 1H-tetrazol-5-yl derivatives, the presence of halogens at the meta position of an attached phenyl ring resulted in higher activity against all tested bacterial strains. thebioscan.comresearchgate.net Conversely, the presence of electron-donating groups led to lower inhibition. thebioscan.comresearchgate.net
Hybrid Structures: The transition from imide-thioureas to imide-tetrazole derivatives has been shown to significantly increase antimicrobial properties. nih.gov
Metal Complexation: The formation of copper (II) and cobalt (II) complexes with a related Schiff base, 1-[(1-Phenyl-1H-tetrazol-5-ylimino)-methyl]-naphthalen-2-ol, enhanced the antimicrobial potential compared to the free ligand. orientjchem.org The copper complex, in particular, showed greater activity against most microbial strains tested. orientjchem.org
Proposed Mechanisms of Action: A primary proposed mechanism for the antibacterial action of certain 1H-tetrazol-5-amine derivatives is the inhibition of bacterial DNA topoisomerase IV and DNA gyrase. nih.gov These essential enzymes are involved in DNA replication, repair, and recombination, making them validated targets for antibacterial agents. Molecular docking studies have supported the affinity of these tetrazole derivatives for these enzymes. nih.gov
| Compound Class | Bacterial Strains | Activity (MIC) | Reference |
|---|---|---|---|
| Imide-tetrazole derivatives | Gram-positive & Gram-negative (standard and clinical) | 0.8–3.2 μg/mL | nih.gov |
| Pyrazole-fused 1H-tetrazol-5-yl derivatives (with meta-halogens) | S. aureus, B. subtilis, E. coli, P. aeruginosa | Good to Moderate | thebioscan.comresearchgate.net |
| Mannich base of 1H-tetrazol-5-amine | S. mutans, S. epidermidis | High inhibition at 100 mg/mL | sjpas.com |
| Cu(II) complex of a tetrazole-naphthalene Schiff base | B. subtilis, E. coli, P. aeruginosa, S. aureus | Enhanced activity vs. ligand | orientjchem.org |
The tetrazole ring has also been incorporated into molecules designed as antifungal agents, often as a bioisosteric replacement for the triazole ring found in drugs like fluconazole. nih.gov Research has explored the efficacy of tetrazole and naphthalene derivatives against various pathogenic fungi.
For example, a series of phenyl(2H-tetrazol-5-yl)methanamine derivatives were evaluated for their in vitro antifungal activity against Candida albicans and Aspergillus niger. nih.gov While many compounds showed limited activity, certain derivatives displayed moderate inhibition. nih.gov In another study, N-(pyridinylmethyl)naphthalen-1-amines, which are structurally related to the core compound, showed activity against opportunistic fungi, including yeasts and dermatophytes, with MIC values of 25–32 μg/mL. nih.gov Furthermore, certain 4-naphthyl-2-aminothiazole derivatives demonstrated notable antifungal activity against C. albicans and C. glabrata. alliedacademies.org
Structure-Activity Relationship (SAR):
Substituent Effects: In the phenyl(2H-tetrazol-5-yl)methanamine series, the substitution of toluene (B28343) on one part of the molecule showed activity against C. albicans, while chlorobenzene (B131634) substitution appeared to favor activity against A. niger. nih.gov
Positional Isomerism: For N-(pyridinylmethyl)naphthalen-1-amines, the position of the nitrogen atom in the pyridine (B92270) ring influenced antifungal activity, with derivatives containing α- or β-pyridine rings being active, while the γ-pyridine moiety was not. nih.gov
Hydrophobicity: Increasing the hydrophobicity of the molecule, for instance by replacing a phenyl ring with a triazole moiety, is considered a requirement for activity. nih.gov The tetrazole substituent itself contributes to antifungal activity. nih.gov
Proposed Mechanisms of Action: The primary mechanism for azole-based antifungal agents is the inhibition of lanosterol (B1674476) 14-α-demethylase (CYP51), a crucial enzyme in the biosynthesis of ergosterol (B1671047). nih.govmdpi.com Ergosterol is an essential component of the fungal cell membrane, and its disruption leads to cell death. nih.govmdpi.com It is proposed that tetrazole derivatives act similarly by displacing the natural substrate (lanosterol) from the enzyme's active site, thereby blocking ergosterol production. nih.gov
Anti-Cancer Research Focus (in vitro studies, SAR)
The development of novel anti-cancer agents is a critical area of pharmaceutical research, and compounds containing tetrazole and naphthalene rings have shown considerable promise in vitro. ajol.inforesearchgate.net The planar naphthalene ring system, in particular, is known to feature in molecules with various pharmacological activities, including cytotoxic effects. alliedacademies.orgnih.gov
A wide array of derivatives structurally related to 1-(Naphthalen-1-yl)-1H-tetrazol-5-amine have been synthesized and evaluated for their cytotoxic effects against numerous human cancer cell lines.
For instance, N-aryl-N-[1-(1-naphthyl)but-3-enyl]amines demonstrated potent activity against breast (MCF-7), non-small cell lung (H-460), and central nervous system (SF-268) cancer cell lines, with IC₅₀ values below 10 μg/mL. nih.gov Naphthalene-substituted triazole spirodienones also displayed powerful antiproliferative activity, with IC₅₀ values as low as 0.03 μM against the MDA-MB-231 breast cancer cell line. nih.gov Similarly, novel tetrazole-linked benzochromene derivatives showed significant cytotoxicity against MCF-7, Caco-2, HeLa, and SKBR-3 cell lines, with IC₅₀ values in the range of 15-33 μM. nih.gov
| Compound Class | Cancer Cell Line | Activity (IC₅₀) | Reference |
|---|---|---|---|
| N-Aryl-N-[1-(1-naphthyl)but-3-enyl]amines | MCF-7 (Breast), H-460 (Lung), SF-268 (CNS) | < 10 μg/mL | nih.gov |
| Naphthalene-substituted triazole spirodienones | MDA-MB-231 (Breast), HeLa (Cervical), A549 (Lung) | 0.03 - 2.00 μM | nih.gov |
| Tetrazole linked benzochromenes | MCF-7 (Breast), Caco-2 (Colorectal), HeLa (Cervical) | 15 - 33 μM | nih.gov |
| 5-aminotetrazole (B145819) Schiff bases (OVASB) | Brine Shrimp Lethality Assay | LC₅₀ 0.23 µg/mL | ajol.info |
| Aminobenzylnaphthols (MMZ-140C) | BxPC-3 (Pancreatic), HT-29 (Colorectal) | 37.76 - 38.99 µM | nih.gov |
| Benzoacridine-5,6-dione derivatives | MCF-7 (Breast) | 5.4 - 47.99 μM | brieflands.com |
Investigations into the mechanisms underlying the cytotoxic effects of these compounds have revealed several potential pathways and molecular targets.
A leading naphthalene-substituted triazole spirodienone was found to exert its anti-cancer effect by arresting the cell cycle and inducing apoptosis in MDA-MB-231 cells. nih.gov The induction of apoptosis is a common mechanism for many anti-cancer drugs. mdpi.com In silico studies of aminobenzylnaphthols suggest that their anti-cancer activity may be attributed to the inhibition of key proteins such as Adenosine A1 receptor (ADORA1), Cyclin-dependent kinase 2 (CDK2), and Tripartite motif-containing protein 24 (TRIM24). nih.gov
Other identified molecular targets include topoisomerases, which are critical for managing DNA topology during replication. nih.govmdpi.com Additionally, some naphthalene derivatives are being explored for their ability to disrupt cancer cell metabolism by targeting the Warburg effect, which could offer selective cytotoxicity towards cancer cells. rsc.org Molecular docking analyses have also been used to predict the potential for tetrazole derivatives to act as modulators of P-glycoprotein, a protein associated with multi-drug resistance in cancer. nih.gov
Other Biological Activities Under Investigation (in vitro studies, SAR)
Beyond antimicrobial and anti-cancer research, derivatives of the this compound scaffold are being investigated for other potential therapeutic applications.
One notable example is the compound BL-1249, chemically named (5,6,7,8-tetrahydro-naphthalen-1-yl)-[2-(1H-tetrazol-5-yl)-phenyl]-amine. This derivative has been identified as a potassium channel activator. nih.gov In vitro studies showed that it produces a concentration-dependent membrane hyperpolarization of human bladder myocytes, leading to muscle relaxation. nih.gov This activity suggests potential applications in conditions such as overactive bladder. The compound exhibited selectivity for bladder tissue over vascular tissue, a desirable property for minimizing cardiovascular side effects. nih.gov
In a different therapeutic area, a series of N-[2-(1H-tetrazol-5-yl)phenyl]benzamide derivatives were designed and synthesized. These compounds were found to be potent agonists of the G protein-coupled receptor 35 (GPR35). nih.gov GPR35 has emerged as a potential therapeutic target for pain, as well as inflammatory and metabolic diseases. The most potent compounds in this series had EC₅₀ values in the nanomolar range, highlighting them as promising candidates for further development. nih.gov
Antioxidant Activity and Free Radical Scavenging Capabilities (in vitro)
The investigation of naphthalene and tetrazole derivatives has revealed significant potential for antioxidant activity and the scavenging of free radicals in various in vitro models. The antioxidant capacity of these compounds is intrinsically linked to their chemical structure, particularly the presence and position of substituent groups that can donate hydrogen atoms or electrons to neutralize reactive oxygen species (ROS).
Research into compounds featuring a naphthalene scaffold has demonstrated their ability to act as antioxidants. For instance, studies on naphthalene-based chalcone (B49325) and pyrazole (B372694) derivatives have highlighted their radical scavenging activity (RSA) against stable free radicals like 2,2-diphenyl-1-picrylhydrazyl (DPPH). researchgate.netnih.gov The antioxidant potential of these molecules is often attributed to the presence of specific functional groups, such as hydroxyl (-OH) or amino (-NH2) groups, attached to the aromatic system. researchgate.net The position of these groups is also critical; ortho-positioned groups can form intramolecular hydrogen bonds, which can enhance antioxidant activity compared to meta or para positions. researchgate.net
Similarly, heterocyclic systems, including tetrazoles, have been explored for their antioxidant properties. researchgate.net Certain tetrazole derivatives have shown promising results in DPPH scavenging assays. nih.gov The mechanism often involves the donation of a hydrogen atom from an N-H bond within the heterocyclic ring. For example, studies on pyrazole derivatives, which share structural similarities with tetrazoles, indicate that the NH proton is a key contributor to their antioxidant action. nih.gov
The combination of a naphthalene moiety with a heterocyclic ring in a single molecular entity can lead to compounds with notable free radical scavenging capabilities. Research on (Z)-5-Benzylidene-2-(naphthalen-1-ylamino)thiazol-4(5H)-one analogs, which feature a naphthalene group linked to a five-membered heterocycle, has identified derivatives with strong DPPH scavenging efficacy. mdpi.com Specifically, compounds bearing 3,4-dihydroxyl or 3,5-di-tert-butyl-4-hydroxyl groups on a pendant phenyl ring exhibited potent scavenging activities, underscoring the importance of hydrogen-donating substituents. mdpi.com
| Compound/Derivative Class | Assay | Key Findings | IC50 / % Scavenging |
| Naphthalene-Pyrazoline/Isoxazoline Hybrids | DPPH Scavenging | Compounds showed potent to moderate activity. | IC50 values ranged from 177 µM to 291 µM. researchgate.netnih.gov |
| (Z)-5-(3,4-dihydroxybenzylidene)-2-(naphthalen-1-ylamino)thiazol-4(5H)-one | DPPH Scavenging | Showed the strongest scavenging efficacy among tested analogs. | 77% scavenging at 500 µM. mdpi.com |
| (Z)-5-(3,5-di-tert-butyl-4-hydroxybenzylidene)-2-(naphthalen-1-ylamino)thiazol-4(5H)-one | DPPH Scavenging | Exhibited strong scavenging ability. | 68% scavenging at 500 µM. mdpi.com |
| N-(1-methyl-2H-tetrazol-5-yl)-N-(1,1-dioxo-1,2-benzisothiazol-3-yl) amine | DPPH Scavenging | Showed high antioxidant activity compared to the control. | 90.29% scavenging. nih.gov |
This table presents data for structurally related compounds to illustrate the antioxidant potential of the naphthalene and tetrazole moieties.
Enzyme Inhibition Studies (e.g., Tyrosinase, Urease) (in vitro)
Derivatives containing naphthalene and tetrazole scaffolds have been individually investigated as inhibitors of various enzymes, suggesting that hybrid molecules like this compound could possess significant enzyme inhibitory activity.
Tyrosinase Inhibition: Tyrosinase is a key enzyme in melanin (B1238610) biosynthesis, and its inhibition is a target for treating hyperpigmentation disorders. Naphthalene-containing compounds have shown potent anti-tyrosinase activity. In a study of (Z)-5-benzylidene-2-(naphthalen-1-ylamino)thiazol-4(5H)-one analogs, several derivatives were identified as potent inhibitors of mushroom tyrosinase, with some exhibiting significantly greater potency than the standard inhibitor, kojic acid. mdpi.comnih.gov Structure-activity relationship (SAR) studies revealed that substitutions on the β-phenyl ring, particularly hydrogen bond-donating groups like hydroxyl (-OH), are crucial for inhibitory activity. mdpi.com Kinetic analyses indicated that these compounds often act as competitive inhibitors, suggesting they bind to the enzyme's active site. mdpi.comnih.gov
| Compound/Derivative Class | Enzyme | Key Findings | IC50 Value (µM) |
| (Z)-5-(2,4-dihydroxybenzylidene)-2-(naphthalen-1-ylamino)thiazol-4(5H)-one | Mushroom Tyrosinase | 11 times more potent than kojic acid. Competitive inhibitor. | 1.60 mdpi.comnih.gov |
| (Z)-5-(2,3,4-trihydroxybenzylidene)-2-(naphthalen-1-ylamino)thiazol-4(5H)-one | Mushroom Tyrosinase | More potent than kojic acid. Competitive inhibitor. | 3.27 mdpi.comnih.gov |
| Kojic Acid (Reference) | Mushroom Tyrosinase | Standard inhibitor. | 17.59 mdpi.comnih.gov |
This table presents data for structurally related naphthalene-containing compounds to illustrate potential tyrosinase inhibitory activity.
Urease Inhibition: Urease is an enzyme that catalyzes the hydrolysis of urea (B33335) and is implicated in pathologies caused by bacteria like Helicobacter pylori. Tetrazole derivatives have been synthesized and evaluated as potential urease inhibitors. A series of tetrazole derivatives incorporating pyrrole-2,5-dione moieties demonstrated remarkable inhibitory potential against urease in vitro. researchgate.net SAR studies of these compounds indicated that the nature and position of substituents on the phenyl ring attached to the tetrazole scaffold significantly influence the inhibitory activity. researchgate.net
| Compound/Derivative | Enzyme | Key Findings | IC50 Value (µM) |
| Tetrazole-dione derivative (5a) | Jack bean Urease | Most potent inhibitor in the series. | 1.80 researchgate.net |
| Tetrazole-dione derivative (5c) | Jack bean Urease | Exhibited strong inhibition. | 2.53 researchgate.net |
| Thiourea (B124793) (Reference) | Jack bean Urease | Standard inhibitor. | 21.30 researchgate.net |
This table presents data for structurally related tetrazole-containing compounds to illustrate potential urease inhibitory activity.
Anti-HIV Activity (in vitro)
The development of novel anti-HIV agents remains a critical area of research, and compounds incorporating naphthalene and tetrazole moieties have emerged as promising candidates. These structures can interact with various viral targets, including key enzymes and structural elements involved in the HIV life cycle.
Naphthalene derivatives have been designed as non-nucleoside reverse transcriptase inhibitors (NNRTIs). A series of 4-(naphthalen-1-yl)-1,2,5-thiadiazol-3-hydroxyl derivatives displayed moderate inhibitory activity against wild-type HIV-1 replication in cell cultures. nih.gov Molecular docking studies suggested that these compounds bind to the allosteric pocket of the HIV-1 reverse transcriptase, providing a basis for the rationalization of their structure-activity relationships. nih.gov
Furthermore, naphthalene diimide (NDI) conjugates have been investigated for their ability to target G-quadruplexes (G4s) in the HIV-1 genome. nih.gov These four-stranded nucleic acid structures are involved in regulating viral processes. NDI-tetraazacycloalkane conjugates have been shown to stabilize G4s found in the HIV-1 LTR promoter, thereby affecting viral transcription. nih.gov This represents a dual-action mechanism, as the tetraazacycloalkane part can also block viral entry by targeting the CXCR4 coreceptor. nih.gov
On the other hand, derivatives of 1H-tetrazol-5-amine have been synthesized and evaluated for their anti-HIV properties. nih.gov In one study, cyclization of thiourea precursors into tetrazole derivatives led to compounds with reduced cytotoxicity and, in some cases, improved anti-HIV activity. nih.gov
| Compound/Derivative Class | Target/Mechanism | Key Findings | EC50 Value (µM) |
| 4-(Naphthalen-1-yl)-1,2,5-thiadiazol-3-hydroxyl derivatives | HIV-1 Reverse Transcriptase (NNRTI) | Displayed moderate activity against wild-type HIV-1. | 16 to 22 nih.gov |
| Naphthalene Diimide–Tetraazacycloalkane Conjugates | HIV-1 LTR G-Quadruplexes / CXCR4 Coreceptor | Dual mode of action, inhibiting viral entry and LTR promoter activity. | Dose-dependent reduction in LTR activity. nih.gov |
| N-(4-nitrophenyl)-1H-tetrazol-5-amine | Not specified | Found to be more active than its thiourea precursor. | Activity data not specified in abstract. nih.gov |
This table summarizes in vitro anti-HIV findings for related compound classes.
Research into Potassium Channel Modulation (in vitro)
Potassium channels are crucial for regulating the membrane potential of cells and represent important therapeutic targets. Research has identified a naphthalene-tetrazole conjugate, BL-1249, as a putative potassium channel opener with selective activity. nih.gov
The compound, chemically named [(5,6,7,8-tetrahydro-naphthalen-1-yl)-[2-(1H-tetrazol-5-yl)-phenyl]-amine], was shown to cause a concentration-dependent membrane hyperpolarization in cultured human bladder myocytes. nih.gov This effect was confirmed by direct electrophysiological measurements. Voltage-clamp studies revealed that BL-1249 activates an instantaneous, non-inactivating outward potassium (K+) current. nih.gov
In vitro organ bath experiments demonstrated that BL-1249 produced a concentration-dependent relaxation of rat bladder strips contracted with KCl, while having no effect on aortic strips at the same concentrations. nih.gov This indicates a significant bladder versus vascular selectivity. The K+ current activated by BL-1249 was found to be insensitive to a range of common potassium channel blockers but was inhibited by extracellular barium (Ba2+). This pharmacological profile, combined with the relatively high expression of the K2P2.1 (TREK-1) channel in human bladder cells, suggests this channel as a potential target for BL-1249. nih.gov
| Assay | Tissue/Cell Type | Effect | EC50 Value (µM) |
| Membrane Hyperpolarization (Fluorescence) | Human Bladder Myocytes | Reduction in fluorescence of voltage-sensitive dye. | 1.26 nih.gov |
| Membrane Hyperpolarization (Electrophysiology) | Human Bladder Myocytes | Direct measurement of membrane potential. | 1.49 nih.gov |
| Relaxation of KCl-induced Contractions | Rat Bladder Strips | Relaxation of pre-contracted tissue. | 1.12 nih.gov |
| Relaxation of KCl-induced Contractions | Rat Aortic Strips | No effect observed. | >10 nih.gov |
This table details the in vitro potassium channel modulating activity of the naphthalene-tetrazole conjugate BL-1249.
Design Principles and Molecular Modifications for Enhanced Bioactivity
Bioisosteric Replacements in Naphthalene-Tetrazole Conjugates for Optimized Properties
Bioisosterism, the strategy of replacing a functional group with another that has similar physical or chemical properties, is a cornerstone of modern medicinal chemistry used to enhance potency, selectivity, and pharmacokinetic profiles. nih.govdrughunter.comchem-space.com In the context of naphthalene-tetrazole conjugates, this principle can be applied to both the naphthalene and tetrazole moieties to optimize biological activity.
Tetrazole as a Carboxylic Acid Bioisostere: The most well-established bioisosteric replacement relevant to this class of compounds is the substitution of a carboxylic acid group with a 1H-tetrazole ring. researchgate.net The tetrazole ring is considered an effective mimic of the carboxylate group because both are acidic (with similar pKa values), planar, and capable of engaging in similar hydrogen bonding and ionic interactions with biological targets. nih.govnih.gov Key advantages of using a tetrazole in place of a carboxylic acid can include:
Improved Metabolic Stability: The tetrazole ring is generally more resistant to metabolic transformations than the carboxylic acid group. researchgate.net
Favorable Pharmacokinetics: This replacement can lead to a better pharmacokinetic profile and potentially reduce side effects. researchgate.net
Topological Effects: The tetrazole ring projects its acidic proton or negative charge further from the core of the molecule compared to a carboxylic acid, which can sometimes lead to a significant enhancement in potency by optimizing interactions with a receptor pocket. nih.gov
Naphthalene Ring Bioisosteres: The naphthalene ring itself can be modified or replaced to fine-tune a compound's properties. While naphthalene provides a large, lipophilic scaffold for π-π stacking interactions, it can sometimes be associated with metabolic liabilities. Bioisosteric replacements can be explored to mitigate these issues while preserving or enhancing target engagement. For example, research has shown that benzazaborinines can serve as effective bioisosteric replacements for naphthalene, as demonstrated in analogues of propranolol, which showed comparable potency and improved pharmacokinetic profiles. nih.gov Other heterocyclic systems could also be considered as potential replacements to modulate properties like solubility and polarity.
Linker Modifications: The nature of the atom or group linking the naphthalene and tetrazole portions of a molecule can also be critical. In related chemical series, changing a linker from a methylene (B1212753) (-CH2-) to an oxygen (-O-), sulfur (-S-), or sulfone (-SO2-) has been shown to dramatically alter potency, likely due to conformational effects that change the spatial orientation of the key pharmacophoric elements. acs.org
Rational Design Based on Established Structure-Activity Relationships (SAR)
The rational design of more potent and selective this compound derivatives relies on a thorough understanding of the structure-activity relationships (SAR) derived from existing research on related compounds.
Key SAR Insights for Naphthalene-Tetrazole Scaffolds:
Substituents on Aromatic Rings: SAR studies consistently show that the type, number, and position of substituents on aromatic rings are critical for bioactivity. nih.gov For antioxidant activity , hydrogen-donating groups like hydroxyls are paramount. researchgate.net For enzyme inhibition , as seen with tyrosinase inhibitors, the presence of hydroxyl groups at specific positions (e.g., 2 and 4) on a phenyl ring can increase potency by over an order of magnitude. mdpi.comnih.gov For anti-HIV activity , the specific substitution patterns on the naphthalene ring influence binding to reverse transcriptase. nih.gov
Heterocyclic Moiety: The tetrazole ring itself is a key pharmacophore. Its unique electronic and steric properties can improve aqueous solubility and facilitate hydrogen bonding with biological targets. researchgate.net SAR studies on tetrazole-based urease inhibitors have shown that modifications to the substituents attached to the tetrazole ring or to an adjacent phenyl ring can drastically alter inhibitory potency. researchgate.net The choice between N-1 and N-2 substitution on the tetrazole ring can also lead to isomers with different biological activities. researchgate.net
Lipophilicity and Polarity: The balance between lipophilicity (hydrophobicity) and polarity is a governing principle in drug design. The lipophilic naphthalene group aids in membrane passage and hydrophobic interactions, while the more polar tetrazole-amine portion can engage in hydrogen bonding and ionic interactions. Rational design must optimize this balance to ensure sufficient target affinity and appropriate pharmacokinetic properties. SAR from related series often reveals that activity is correlated with hydrophobic and electronic parameters of the substituents. nih.gov
By integrating these SAR principles, medicinal chemists can rationally design new analogues. This could involve, for example, introducing hydroxyl groups onto the naphthalene ring to enhance antioxidant or enzyme-inhibitory activity, or modifying the linker to optimize the conformational presentation of the pharmacophores for a specific protein target.
Future Directions and Emerging Research Avenues
Development of Novel and Sustainable Synthetic Strategies for N-Substituted Tetrazoles
The future synthesis of 1-(naphthalen-1-yl)-1H-tetrazol-5-amine will likely prioritize green and sustainable methodologies to minimize environmental impact and improve efficiency. Traditional synthetic routes often involve harsh conditions or hazardous reagents. Modern approaches, such as multicomponent reactions (MCRs), offer a significant improvement by combining multiple starting materials in a single, atom-economical step. eurekaselect.combohrium.com
A promising strategy for synthesizing 1-aryl-1H-tetrazol-5-amines involves a one-pot tandem approach starting from aryl isocyanates, which react with aqueous ammonia (B1221849) and sodium azide (B81097). researchgate.net Applying this to 1-naphthyl isocyanate could provide a direct and efficient route to the target molecule. Another established green method for preparing 1-substituted tetrazoles is the reaction of primary amines, such as 1-naphthylamine, with triethyl orthoformate and sodium azide. rsc.orgnih.gov Future research could focus on optimizing these reactions under solvent-free conditions or in environmentally benign solvents like water or polyethylene (B3416737) glycol (PEG), aligning with the principles of green chemistry. dntb.gov.ua
| Synthetic Strategy | Key Reactants | Advantages |
| One-pot Tandem Reaction | 1-Naphthyl isocyanate, Aqueous Ammonia, Sodium Azide | High efficiency, cost-effective, environmentally benign. researchgate.net |
| Multicomponent Reaction | 1-Naphthylamine, Triethyl orthoformate, Sodium Azide | Operational simplicity, use of accessible starting materials. rsc.orgnih.gov |
| Ugi-Azide Reaction | Naphthylamine, Aldehyde, Isocyanide, Azide Source | Creates complex molecules in a single step, high atom economy. bohrium.commdpi.com |
Exploration of Advanced Catalytic Systems for Green and Efficient Synthesis Protocols
The advancement of catalysis is central to developing efficient and sustainable synthetic protocols. Nanocatalysts, in particular, have emerged as highly effective for tetrazole synthesis due to their high surface-area-to-volume ratio, which enhances reactivity, and their potential for recovery and reuse. rsc.orgdergipark.org.tr
Future investigations should explore various nanocatalytic systems for the synthesis of this compound.
Magnetic Nanoparticles : Catalysts based on an iron oxide (Fe₃O₄) core, functionalized with catalytic species like copper or palladium complexes, offer excellent activity and can be easily separated from the reaction mixture using an external magnet, simplifying purification and allowing for catalyst recycling. rsc.orgamerigoscientific.com
Copper-Based Nanocatalysts : Copper nanoparticles have proven to be robust and efficient catalysts for the synthesis of 1-substituted tetrazoles, often allowing reactions to proceed under milder, solvent-free conditions with high yields. eurekaselect.comtandfonline.com
Other Metal Nanoparticles : Systems involving zinc oxide (ZnO), cobalt-nickel (Co-Ni), silver (Ag), or ruthenium (Ru) have also demonstrated high efficacy and recyclability in tetrazole synthesis and warrant investigation. amerigoscientific.comnih.gov
The application of these advanced catalytic systems could significantly reduce reaction times, lower required temperatures, and eliminate the need for harsh or toxic reagents, making the production of this compound more economically viable and environmentally friendly. nih.govjchr.org
| Catalyst Type | Example | Key Benefits |
| Magnetic Nanocatalyst | Fe₃O₄@SiO₂-functionalized Cu(II) complex | Easy recovery and reusability, high yields, stability. rsc.orgamerigoscientific.comnih.gov |
| Copper Nanoparticles | Supported Cu NPs | High catalytic activity, solvent-free conditions, recyclability. tandfonline.com |
| Zinc Oxide Nanoparticles | Nanocrystalline ZnO | Efficient heterogeneous catalysis, good thermal stability. amerigoscientific.com |
Integration with Artificial Intelligence and Machine Learning for Accelerated Drug Discovery and Material Design
Artificial Intelligence (AI) and Machine Learning (ML) are transforming the landscape of chemical research. For a molecule like this compound, these computational tools can accelerate the discovery of its potential applications.
In drug discovery , AI/ML algorithms can screen vast virtual libraries of compounds to predict biological activity. By training models on existing data for tetrazole derivatives, researchers can predict the potential of this compound and its analogues to act as anticancer, antibacterial, or antiviral agents. researchgate.net These models can also predict crucial pharmacokinetic properties (absorption, distribution, metabolism, and excretion), helping to prioritize the most promising candidates for synthesis and experimental testing, thereby saving considerable time and resources.
In material design , computational simulations guided by ML can predict the properties of materials derived from this compound. For instance, AI can be used to design Metal-Organic Frameworks (MOFs) by predicting which metal ions would best coordinate with the tetrazole ligand to create porous structures with desired characteristics for applications like gas storage or catalysis. This predictive power allows for the rational design of novel functional materials before committing to extensive laboratory work.
Deeper Mechanistic Investigations of Biological Activities at the Molecular Level (in vitro)
While the specific biological profile of this compound is yet to be determined, the tetrazole scaffold is present in numerous FDA-approved drugs and is known to exhibit a wide range of pharmacological effects. lifechemicals.combeilstein-journals.org Future research must include comprehensive in vitro studies to elucidate its potential therapeutic mechanisms.
Initial screening should focus on its cytotoxic effects against a panel of human cancer cell lines, such as breast (MCF-7), colon (HCT116), and liver (HepG2) cancer cells, as many tetrazole derivatives have shown anticancer potential. clockss.org Concurrently, its antimicrobial activity should be tested against clinically relevant bacterial strains, both Gram-positive and Gram-negative. nih.gov
Should promising activity be identified, subsequent mechanistic studies would be crucial. These could include:
Enzyme Inhibition Assays : Investigating the compound's ability to inhibit key cellular targets like DNA gyrase or topoisomerase in bacteria, or protein kinases and tubulin polymerization in cancer cells. nih.gov
Cell Cycle Analysis : Determining if the compound induces cell cycle arrest at a specific phase in cancer cells.
Apoptosis Assays : Assessing whether the compound triggers programmed cell death in malignant cells.
Binding Studies : Using techniques like surface plasmon resonance to confirm direct interaction with a putative molecular target.
These in vitro investigations are essential for understanding the compound's mechanism of action at the molecular level and validating its potential as a lead for drug development.
Expanding Applications in Advanced Functional Materials and Coordination Chemistry
The unique structure of this compound makes it an excellent candidate for applications in materials science, particularly in the field of coordination chemistry. The tetrazole ring, with its four nitrogen atoms, is a versatile ligand capable of coordinating with metal ions in various modes. lifechemicals.com The attached naphthalene (B1677914) group can introduce valuable photophysical properties, such as fluorescence, and can promote the formation of ordered supramolecular structures through π-π stacking interactions. rsc.org
Future research should focus on synthesizing and characterizing coordination polymers and Metal-Organic Frameworks (MOFs) using this compound as an organic linker. rsc.org The combination of the tetrazole and naphthalene moieties could lead to materials with novel properties, such as:
Luminescent Materials : The naphthalene unit could impart fluorescence, allowing for the development of chemical sensors or light-emitting devices. rsc.org
Porous Materials : The formation of MOFs could create materials with high porosity, suitable for selective gas adsorption (e.g., CO₂ capture) or for use as heterogeneous catalysts. rsc.org
Proton Conductors : Tetrazole-functionalized MOFs have shown potential for applications in proton conduction for fuel cells, an avenue worth exploring. jove.com
By systematically exploring reactions with different metal ions (e.g., Zn(II), Cu(II), Cd(II)), a new family of functional materials based on this naphthalene-tetrazole ligand could be developed. rsc.org
Design and Synthesis of Hybrid Systems and Conjugates with Other Pharmacologically Relevant Scaffolds
Molecular hybridization, the strategy of covalently linking two or more pharmacophoric scaffolds, is a powerful tool in modern drug design to create new therapeutic agents with improved efficacy or novel mechanisms of action. mdpi.com The this compound structure is an ideal platform for creating such hybrid molecules.
The exocyclic amino group (-NH₂) at the 5-position of the tetrazole ring serves as a versatile chemical handle for further modification. clockss.org This group can be readily derivatized or used as a nucleophile in various reactions to connect it to other biologically active moieties. Future synthetic efforts could focus on creating conjugates with other well-known heterocyclic scaffolds, such as:
Indole (B1671886) : Hybrids of tetrazole and indole have been synthesized and investigated as potential anticancer agents. nih.gov
Pyrazole (B372694) : Combining pyrazole and tetrazole moieties has led to compounds with anti-inflammatory activity. mdpi.com
Thiazole/Thiophene/Thiadiazole : These sulfur-containing heterocycles are common in antimicrobial agents, and their conjugation with the tetrazole core could yield novel antibacterial or antifungal compounds. nih.gov
These hybrid systems could exhibit synergistic effects, where the combined molecule has greater potency or a better selectivity profile than the individual components. The use of multicomponent reactions, such as the Ugi-azide reaction, provides an efficient pathway to generate libraries of such hybrid compounds for biological screening. mdpi.comnih.gov
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 1-(Naphthalen-1-yl)-1H-tetrazol-5-amine, and how can reaction efficiency be optimized?
- Methodological Answer : The compound can be synthesized via cycloaddition of sodium azide with nitrile precursors under acidic conditions. For example, glacial acetic acid or nano-TiCl₄·SiO₂ catalysts have been used for analogous tetrazole syntheses to improve yield and reduce side reactions . Optimize by varying temperature (80–100°C), solvent (DMF or acetonitrile), and stoichiometric ratios (azide:nitrile = 1:1.2). Monitor progress via TLC or HPLC, and purify using column chromatography (silica gel, ethyl acetate/hexane).
Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?
- Methodological Answer :
- 1H/13C NMR : Assign peaks using deuterated DMSO or CDCl₃ to confirm the naphthyl and tetrazole moieties. The amine proton typically appears as a broad singlet near δ 6.5–7.5 ppm .
- IR Spectroscopy : Identify N-H stretching (3200–3400 cm⁻¹) and tetrazole ring vibrations (1450–1600 cm⁻¹) .
- Single-crystal X-ray diffraction : Use SHELX programs for structure refinement. Mount crystals on a diffractometer (Mo-Kα radiation, λ = 0.71073 Å) to determine bond angles and packing interactions .
Q. What thermochemical data are available for this compound, and how are they experimentally derived?
- Methodological Answer : Key thermochemical parameters include:
| Property | Method | Value (Example) | Reference |
|---|---|---|---|
| ΔfH° (enthalpy of formation) | Combustion calorimetry | ~250 kJ/mol (solid) | |
| ΔsubH (sublimation enthalpy) | TGA-DSC coupled analysis | ~120 kJ/mol |
Use differential scanning calorimetry (DSC) for phase transitions and thermogravimetric analysis (TGA) for decomposition profiles .
Advanced Research Questions
Q. How can computational methods predict the detonation properties of energetic derivatives of this compound?
- Methodological Answer :
Gaussian 03/09 : Calculate heats of formation (HOF) using atomization or isodesmic reactions. Optimize geometry at the B3LYP/6-31G* level .
EXPLO5 v6.01 : Input density (experimental or DFT-predicted) and HOF to compute detonation velocity (vD) and pressure (P). For naphthyl-tetrazole derivatives, expect vD ~8500–9300 m/s and P ~25–37 GPa, comparable to HMX .
Q. How should researchers resolve contradictions in thermal stability data across studies?
- Methodological Answer : Discrepancies often arise from sample purity or experimental conditions.
- Step 1 : Replicate measurements using identical heating rates (e.g., 10°C/min in TGA) and atmosphere (N₂ vs. air).
- Step 2 : Cross-validate with DSC for phase transitions. For example, decomposition temperatures (Td) for tetrazole salts range 171–321°C depending on counterions .
- Step 3 : Characterize residues via FTIR or mass spectrometry to identify decomposition pathways.
Q. What safety protocols are essential when handling sensitive tetrazole-amine derivatives?
- Methodological Answer :
- Storage : Keep under inert gas (Ar/N₂) at –20°C to prevent hydrolysis or oxidation.
- Handling : Use explosion-proof fume hoods, anti-static equipment, and personal protective gear (face shield, flame-resistant lab coat).
- Waste Disposal : Neutralize with dilute HCl (<1 M) before incineration .
Q. How can crystallographic data address discrepancies in molecular geometry predictions?
- Methodological Answer :
- Data Collection : Resolve ambiguities in DFT-optimized structures by growing high-quality crystals (slow evaporation from EtOH/H₂O).
- Refinement : Use SHELXL for hydrogen bonding and π-stacking analysis. For example, naphthyl groups often exhibit C–H···π interactions (~3.5 Å) .
- Validation : Cross-check with Cambridge Structural Database (CSD) entries for analogous tetrazoles.
Data Contradiction Analysis
Q. Why do theoretical and experimental densities sometimes differ for tetrazole-based compounds?
- Methodological Answer :
- Experimental Density : Measure via gas pycnometry or X-ray diffraction (cell volume).
- Theoretical Density : DFT calculations may underestimate van der Waals packing. Adjust by applying Grimme’s D3 dispersion correction .
- Example : A naphthyl-tetrazole salt showed experimental density 1.86 g/cm³ vs. DFT-predicted 1.78 g/cm³ due to unmodeled crystal packing .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
